Product packaging for L-Hyoscyamine-d3(Cat. No.:)

L-Hyoscyamine-d3

Cat. No.: B12421479
M. Wt: 292.39 g/mol
InChI Key: RKUNBYITZUJHSG-XIZQDHBESA-N
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Description

L-Hyoscyamine-d3 is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 292.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO3 B12421479 L-Hyoscyamine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23NO3

Molecular Weight

292.39 g/mol

IUPAC Name

[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3

InChI Key

RKUNBYITZUJHSG-XIZQDHBESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated L-Hyoscyamine, a critical analytical tool in pharmaceutical research and development. The primary focus is on the preparation of L-Hyoscyamine-d3, where the N-methyl group is labeled with three deuterium atoms. This isotopic labeling provides a distinct mass shift, enabling its use as an internal standard for highly accurate quantification of L-Hyoscyamine in biological matrices using mass spectrometry.

The synthesis of deuterated L-Hyoscyamine is typically achieved through a two-step process starting from naturally abundant L-Hyoscyamine:

  • N-Demethylation: The removal of the N-methyl group from L-Hyoscyamine to yield the secondary amine intermediate, norhyoscyamine.

  • N-Deuteromethylation: The introduction of a trideuteromethyl group onto the nitrogen atom of norhyoscyamine to produce the final product, this compound.

This guide details established methodologies for each of these critical steps, presenting available quantitative data in structured tables and visualizing the synthetic pathways and workflows.

N-Demethylation of L-Hyoscyamine to Norhyoscyamine

The crucial first step in the synthesis of this compound is the selective removal of the N-methyl group from the tropane ring of L-Hyoscyamine. Several reagents and methods have been developed for the N-demethylation of tertiary amines and have been applied to tropane alkaloids. The two most prominent methods are the von Braun reaction using cyanogen bromide (CNBr) and demethylation using α-chloroethyl chloroformate (ACE-Cl).

Von Braun N-Demethylation

The von Braun reaction is a classic method for the N-demethylation of tertiary amines. The reaction proceeds through the formation of an intermediate cyanamide, which is subsequently hydrolyzed to the secondary amine.

Experimental Protocol:

  • Reaction: L-Hyoscyamine is dissolved in a dry, aprotic solvent such as chloroform or benzene. An equimolar amount of cyanogen bromide is added, and the mixture is typically refluxed.

  • Workup and Hydrolysis: After the reaction is complete, the solvent is removed, and the resulting N-cyanonorhyoscyamine is hydrolyzed, often under acidic or basic conditions, to yield norhyoscyamine.

  • Purification: The crude norhyoscyamine is then purified, commonly by recrystallization from a suitable solvent like acetone.

Historically, the synthesis of hyoscyamine from nor-hyoscyamine has been described, implying the feasibility of this intermediate step.[1]

N-Demethylation using α-Chloroethyl Chloroformate (ACE-Cl)

A more modern and often higher-yielding method for N-demethylation involves the use of α-chloroethyl chloroformate (ACE-Cl). This reagent reacts with the tertiary amine to form a carbamate intermediate, which is then cleaved to the secondary amine. This method is generally considered milder and more efficient than the von Braun reaction.

Experimental Protocol:

A general procedure for the N-demethylation of tertiary amines using ACE-Cl involves the following steps:

  • Carbamate Formation: L-Hyoscyamine is dissolved in a dry, aprotic solvent such as 1,2-dichloroethane or acetonitrile. The solution is cooled in an ice bath, and α-chloroethyl chloroformate (typically 1.1-1.5 equivalents) is added dropwise. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Intermediate Cleavage: The solvent is removed under reduced pressure. The resulting crude carbamate intermediate is then dissolved in methanol and refluxed for several hours to effect cleavage to the secondary amine hydrochloride.

  • Purification: The methanol is evaporated, and the residue is partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield crude norhyoscyamine. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Yields for the N-demethylation of other tertiary amines using this method are often in the range of 40-60%.[2]

Quantitative Data for N-Demethylation of Atropine (Racemic Hyoscyamine)

While specific yield data for the N-demethylation of L-Hyoscyamine is scarce in readily available literature, studies on its racemic form, atropine, provide valuable insights.

Method/ReagentSubstrateProductYield (%)Reference
ElectrochemicalAtropineNoratropine74 (isolated)[3]
α-Chloroethyl chloroformateAtropineNoratropineNot specified[3]
PhotochemicalAtropineNoratropine66[3]

Table 1: Comparison of yields for different N-demethylation methods of atropine.

N-Deuteromethylation of Norhyoscyamine

The second and final step in the synthesis is the introduction of the trideuteromethyl group onto the secondary amine of norhyoscyamine. This is typically achieved using a deuterated methylating agent, most commonly deuterated methyl iodide (CD₃I).

Experimental Protocol:

  • Reaction Setup: Norhyoscyamine is dissolved in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A weak base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is added to act as a proton scavenger.

  • Methylation: Deuterated methyl iodide (CD₃I, typically 1.1-1.5 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature or gently heated (e.g., to 40-60 °C) for several hours until completion. The progress of the reaction can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the inorganic base. The solvent is evaporated under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining salts. The organic layer is dried, and the solvent is removed to yield crude this compound. Purification is generally achieved by column chromatography on silica gel or by preparative HPLC to ensure high chemical and isotopic purity.

Characterization and Data Presentation

The final product, this compound, must be thoroughly characterized to confirm its identity, chemical purity, and isotopic enrichment.

Analytical Techniques
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of this compound (C₁₇H₂₀D₃NO₃, exact mass: 292.2045) and to determine the isotopic purity by analyzing the distribution of isotopic peaks.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show the absence or significant reduction of the N-methyl proton signal compared to non-deuterated L-Hyoscyamine.

    • ¹³C NMR: The signal for the N-methyl carbon will be a triplet due to coupling with deuterium.

    • ²H NMR: A signal corresponding to the N-CD₃ group will be present, providing direct evidence of deuteration.

Quantitative Data Summary

The following table summarizes the key properties of the starting material, intermediate, and final product.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Characterization Data
L-HyoscyamineC₁₇H₂₃NO₃289.37MS, ¹H NMR, ¹³C NMR
NorhyoscyamineC₁₆H₂₁NO₃275.34MS, ¹H NMR (absence of N-CH₃), ¹³C NMR
This compoundC₁₇H₂₀D₃NO₃292.40HRMS (isotopic distribution), ¹H NMR (absence of N-CH₃), ²H NMR (presence of N-CD₃)

Table 2: Physicochemical properties of compounds in the synthesis of this compound.

Commercially available this compound is reported to have an isotopic purity of ≥99% for deuterated forms (d₁-d₃).[4]

Visualization of Synthetic Pathway and Workflow

The following diagrams, generated using the DOT language, illustrate the key transformations and a general workflow for the synthesis of deuterated L-Hyoscyamine.

Synthesis_Pathway L_Hyoscyamine L-Hyoscyamine Norhyoscyamine Norhyoscyamine L_Hyoscyamine->Norhyoscyamine N-Demethylation (e.g., ACE-Cl) L_Hyoscyamine_d3 This compound Norhyoscyamine->L_Hyoscyamine_d3 N-Deuteromethylation (CD3I, Base)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_demethylation Step 1: N-Demethylation cluster_deuteromethylation Step 2: N-Deuteromethylation demeth_reaction Reaction of L-Hyoscyamine with Demethylating Agent demeth_workup Workup and Purification demeth_reaction->demeth_workup norhyoscyamine Isolated Norhyoscyamine demeth_workup->norhyoscyamine deuterometh_reaction Reaction of Norhyoscyamine with CD3I and Base norhyoscyamine->deuterometh_reaction deuterometh_workup Workup and Purification deuterometh_reaction->deuterometh_workup l_hyoscyamine_d3 Final Product: this compound deuterometh_workup->l_hyoscyamine_d3

Caption: General experimental workflow.

Conclusion

The synthesis of deuterated L-Hyoscyamine, specifically this compound, is a well-established process that is crucial for modern bioanalytical studies. The two-step approach of N-demethylation followed by N-deuteromethylation provides an efficient route to this valuable internal standard. While several methods exist for the demethylation step, the use of α-chloroethyl chloroformate is often favored for its efficiency. The subsequent methylation with deuterated methyl iodide is a straightforward and effective method for introducing the isotopic label. Careful purification and rigorous analytical characterization are paramount to ensure the high chemical and isotopic purity required for its application in quantitative mass spectrometry-based assays. Further research to optimize reaction conditions and improve overall yields remains an area of interest for process chemists in the pharmaceutical industry.

References

L-Hyoscyamine-d3: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth look at L-Hyoscyamine-d3, a deuterated form of the tropane alkaloid L-Hyoscyamine. Primarily utilized as an internal standard in analytical chemistry, its properties and applications are of significant interest to professionals in drug development and scientific research.

Core Properties of this compound

This compound is the deuterium-labeled version of L-Hyoscyamine, a naturally occurring anticholinergic agent. The incorporation of deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of L-Hyoscyamine in various biological matrices.[1][2][3]

PropertyValue
CAS Number 101-31-5 (unlabeled)[2][4][5][6]
Molecular Formula C₁₇H₂₀D₃NO₃[1][3][5][7]
Molecular Weight 292.39 g/mol [1][2][3][5][8]
Appearance White to off-white solid[1]
Purity ≥98%[9]
Solubility Soluble in DMSO, Chloroform, Ethanol, and Methanol[2][3][7]
Storage Recommended at -20°C for long-term storage[2][3]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine, the parent compound of this compound, functions as a non-selective and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[4][10][11] By blocking the action of the neurotransmitter acetylcholine at these receptors, it inhibits parasympathetic nerve impulses.[12] This antagonism affects various bodily functions, including a reduction in salivary, bronchial, and gastric secretions, decreased motility of the gastrointestinal tract, and an increased heart rate.[11][12] The deuterated form is expected to exhibit the same pharmacological properties.[3]

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Cellular Response ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to L_Hyo L-Hyoscyamine L_Hyo->mAChR Competitively Blocks Response Inhibition of Parasympathetic Response mAChR->Response Signal Transduction

Mechanism of L-Hyoscyamine as a competitive antagonist at muscarinic receptors.

Biosynthetic Pathway of L-Hyoscyamine

L-Hyoscyamine is a secondary metabolite produced by plants in the Solanaceae family.[12] Its biosynthesis is a complex enzymatic process that begins with the amino acid L-ornithine.[12] A key step in this pathway is the rearrangement of littorine to form hyoscyamine aldehyde, which is then converted to L-Hyoscyamine.[12][13]

Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Tropinone Tropinone N_Methylputrescine->Tropinone Tropine Tropine Tropinone->Tropine Tropinone reductase I Littorine Littorine Tropine->Littorine Condensation with Phenyllactate Hyoscyamine_aldehyde Hyoscyamine Aldehyde Littorine->Hyoscyamine_aldehyde Cytochrome P450 (Cyp80F1) L_Hyoscyamine L-Hyoscyamine Hyoscyamine_aldehyde->L_Hyoscyamine

Simplified biosynthetic pathway of L-Hyoscyamine.

Experimental Protocol: Quantification of L-Hyoscyamine using LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of L-Hyoscyamine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of L-Hyoscyamine in a plasma sample.

Materials:

  • L-Hyoscyamine analytical standard

  • This compound internal standard

  • Human plasma

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of L-Hyoscyamine and this compound in methanol.

    • Create a series of calibration standards by spiking blank plasma with known concentrations of L-Hyoscyamine.

    • Add a fixed concentration of the this compound internal standard to all calibration standards, quality control samples, and unknown samples.

  • Sample Extraction (Protein Precipitation & SPE):

    • To 100 µL of plasma sample, add 300 µL of ACN containing the this compound internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Further purify the supernatant using an appropriate SPE cartridge to remove interfering substances.

    • Elute the analyte and internal standard, then evaporate the solvent and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject the reconstituted sample onto a C18 reverse-phase column.

      • Use a gradient elution with a mobile phase consisting of (A) 0.1% FA in water and (B) 0.1% FA in ACN.

    • Tandem Mass Spectrometry (MS/MS):

      • Utilize an electrospray ionization (ESI) source in positive ion mode.

      • Monitor the specific mass-to-charge (m/z) transitions for both L-Hyoscyamine and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte (L-Hyoscyamine) to the internal standard (this compound).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

    • Determine the concentration of L-Hyoscyamine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Start Plasma Sample + this compound (IS) Step1 Protein Precipitation (Acetonitrile) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Solid Phase Extraction (SPE) Step2->Step3 Step4 Elution & Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Quantification of L-Hyoscyamine Step5->End

Workflow for the quantification of L-Hyoscyamine using an internal standard.

References

Isotopic Purity of L-Hyoscyamine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of L-Hyoscyamine-d3, a critical internal standard for quantitative bioanalytical studies. This document outlines the expected isotopic distribution, detailed experimental protocols for its determination, and the underlying scientific principles.

Introduction to this compound

This compound is the deuterated form of L-Hyoscyamine, a tropane alkaloid and a potent muscarinic acetylcholine receptor antagonist. The incorporation of three deuterium atoms into the N-methyl group of the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of L-Hyoscyamine in complex biological matrices. The precise determination of its isotopic purity is paramount to ensure the accuracy and reliability of such quantitative assays.

Isotopic Purity Data

The isotopic purity of a deuterated standard is defined by the relative abundance of its different isotopic species (isotopologues). For this compound, this includes the non-deuterated (d0), mono-deuterated (d1), di-deuterated (d2), and tri-deuterated (d3) forms. While specific batch-to-batch variations exist, a typical high-quality this compound standard is expected to have a high percentage of the d3 isotopologue. Commercial suppliers often state a purity of ≥99% for the sum of deuterated forms (d1-d3).[1]

Table 1: Representative Isotopic Distribution of this compound

IsotopologueDesignationMass Shift (vs. d0)Representative Abundance (%)
L-Hyoscyamined00< 0.5
L-Hyoscyamine-d1d1+1< 1.0
L-Hyoscyamine-d2d2+2< 2.0
This compoundd3+3> 96.5

Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. A certificate of analysis from the supplier should be consulted for lot-specific data.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Chemical FormulaC₁₇H₂₀D₃NO₃
Molecular Weight~292.4 g/mol
Deuteration SiteN-methyl group
Chemical Purity≥98%

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Method

High-resolution mass spectrometry is the most direct method for determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be accurately quantified.

3.1.1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, the final solution can be directly injected. For direct infusion analysis, the solution can be infused into the mass spectrometer using a syringe pump.

3.1.2. Instrumentation and Parameters

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) is required to resolve the isotopic peaks.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Scan Mode: Full scan mode is used to acquire the mass spectrum across a relevant m/z range (e.g., m/z 280-300).

  • Resolution: A resolving power of at least 10,000 is recommended to baseline separate the isotopic peaks from potential interferences.

3.1.3. Data Analysis

  • Acquire the mass spectrum of this compound.

  • Identify the peaks corresponding to the protonated molecules of each isotopologue:

    • d0: [M+H]⁺ ≈ 290.17

    • d1: [M+H]⁺ ≈ 291.18

    • d2: [M+H]⁺ ≈ 292.18

    • d3: [M+H]⁺ ≈ 293.19

  • Integrate the peak area for each isotopologue.

  • Calculate the percentage of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.

Workflow for Isotopic Purity Determination by Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Stock Solution (1 mg/mL) B Working Solution (1-10 µg/mL) A->B Dilution C Direct Infusion or LC Injection B->C D High-Resolution MS Acquisition (Full Scan) C->D E Peak Integration of Isotopologues D->E F Calculation of Isotopic Distribution E->F

Caption: Workflow for determining the isotopic purity of this compound using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative NMR (qNMR) can also be employed to assess isotopic purity. While ¹H NMR can be used to estimate the degree of deuteration by observing the reduction in the signal intensity of the N-methyl protons, ²H (Deuterium) NMR provides a more direct measurement.

3.2.1. Sample Preparation

  • Accurately weigh a known amount of this compound (e.g., 5-10 mg).

  • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., CDCl₃, Methanol-d4).

  • Add a known amount of an internal standard with a certified purity for quantitative analysis. The internal standard should have a resonance that is well-resolved from the analyte signals.

3.2.2. Instrumentation and Parameters

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Nucleus: For direct observation, a ²H NMR experiment should be performed. For indirect assessment, a ¹H NMR experiment is conducted.

  • Quantitative Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and the internal standard should be used. A 90° pulse angle is also critical.

3.2.3. Data Analysis (¹H NMR)

  • Acquire the ¹H NMR spectrum.

  • Integrate the residual signal of the N-methyl protons (around 2.3-2.5 ppm) and a well-resolved signal from a non-deuterated portion of the molecule (e.g., aromatic protons).

  • The ratio of these integrals, when compared to the theoretical ratio for the non-deuterated compound, can be used to estimate the percentage of the d0 species.

Logical Relationship for NMR-based Isotopic Purity Assessment

NMR_Logic A This compound Sample B Dissolution in Deuterated Solvent with Internal Standard A->B C ¹H NMR Acquisition (Quantitative Parameters) B->C D ²H NMR Acquisition B->D E Integration of Residual N-CH₃ Signal C->E F Integration of Non-Deuterated Proton Signals C->F G Integration of Deuterium Signal D->G H Comparison of Integral Ratios to Theoretical Values E->H F->H I Determination of Isotopic Enrichment G->I H->I

Caption: Logical workflow for assessing the isotopic purity of this compound via NMR spectroscopy.

Signaling Pathway Context (Not Applicable)

The determination of isotopic purity is an analytical chemistry procedure and does not directly involve biological signaling pathways.

Conclusion

The accurate determination of the isotopic purity of this compound is a critical step in validating its use as an internal standard in quantitative analytical methods. Both high-resolution mass spectrometry and quantitative NMR spectroscopy are powerful techniques capable of providing detailed information on the isotopic distribution. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of their this compound standard, thereby ensuring the integrity and accuracy of their experimental results. It is always recommended to consult the Certificate of Analysis provided by the supplier for lot-specific isotopic purity data.

References

An In-depth Technical Guide to L-Hyoscyamine-d3: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the solubility and stability of L-Hyoscyamine-d3, a deuterated isotopologue of L-Hyoscyamine. Given that the physicochemical properties of deuterated and non-deuterated forms of a molecule are nearly identical, data for L-Hyoscyamine is included for a more complete profile and is considered representative. This document is intended to serve as a critical resource for professionals in research and drug development.

Overview of this compound

This compound is the deuterated form of L-Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine. It is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] This antagonism blocks the parasympathetic effects of acetylcholine, leading to applications in treating a variety of conditions, including gastrointestinal spasms, peptic ulcers, and irritable bowel syndrome.[2][4][5] The deuterated form, this compound, is primarily used as an internal standard for its quantification in biological matrices by mass spectrometry (GC-MS or LC-MS).[6]

Chemical Structure:

  • Formula: C₁₇H₂₀D₃NO₃[6]

  • Molecular Weight: 292.4 g/mol [6]

  • CAS Number: 101-31-5 (for non-deuterated form)[7]

Solubility Data

The solubility of L-Hyoscyamine and its deuterated form is critical for preparing stock solutions, formulating experimental buffers, and conducting in vitro and in vivo studies. The data presented below has been compiled from various chemical suppliers and databases.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound and its non-deuterated parent compound, L-Hyoscyamine.

Table 1: Solubility of this compound

Solvent Concentration Notes
Chloroform 50 mg/mL Data from supplier.[6]
Methanol Soluble Data from supplier.[6]
Ethanol Soluble Data from supplier.[6]

| DMSO | 100 mg/mL (342.01 mM) | Requires sonication.[8] |

Table 2: Solubility of L-Hyoscyamine (Non-deuterated)

Solvent Concentration Notes
Water 3.56 mg/mL (1 g in 281 mL) pH dependent; value at pH 9.5.[1][9]
Ethanol Freely Soluble Specific concentration not provided.[1][7]
Chloroform ~1000 mg/mL (1 g in 1 mL) Very soluble.[1][7]
Ether 14.5 mg/mL (1 g in 69 mL) [1][9]
Benzene 6.67 mg/mL (1 g in 150 mL) [1][7]

| Dilute Acids | Freely Soluble | Forms water-soluble salts.[1] |

Note: The solubility of the free base is presented. Salt forms, such as the sulfate or hydrobromide, are typically more water-soluble.[7][9]

Typical Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10][11]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

  • This compound solid powder

  • Solvent of interest (e.g., phosphate buffer, pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Set the orbital shaker to a constant temperature (e.g., 25°C or 37°C).

  • Addition of Compound: Add an excess amount of this compound solid to a vial, ensuring that a solid phase will remain even after saturation is reached. This is critical for achieving equilibrium.

  • Addition of Solvent: Accurately pipette a known volume of the pre-equilibrated solvent into the vial.

  • Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required should be determined in preliminary experiments by sampling at various time points until the concentration in solution reaches a plateau.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and accounted for.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of this compound using a validated analytical method.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent under the specified conditions. The experiment should be performed in triplicate.[11]

Stability Data

Understanding the stability of this compound is essential for ensuring the integrity of analytical standards and for defining appropriate storage and handling conditions.

Known Stability Profile
  • Long-Term Storage: this compound is reported to be stable for at least 4 years when stored as a solid at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[12]

  • General Sensitivities: The parent compound, L-Hyoscyamine, is known to be sensitive to light and heat.[1] It is also easily racemized.[1]

  • pH Stability: While specific data for L-Hyoscyamine is limited, tropane esters are susceptible to hydrolysis, particularly under alkaline conditions. Stability is generally greater at acidic to neutral pH.

Experimental Workflow for a Forced Degradation Study

Forced degradation (or stress testing) is used to identify potential degradation products and establish the intrinsic stability of a drug substance. This workflow is crucial for developing stability-indicating analytical methods.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution in a non-reactive solvent prep_aliquot Aliquot into separate vials for each stress condition prep_stock->prep_aliquot acid Acidic (e.g., 0.1M HCl, 60°C) base Basic (e.g., 0.1M NaOH, RT) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 60°C, solid & solution) photo Photolytic (ICH Q1B light exposure) sampling Withdraw samples at multiple time points analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis quant Quantify Parent Compound & Degradation Products analysis->quant mass_balance Perform Mass Balance Calculation quant->mass_balance

Caption: Workflow for a forced degradation (stress testing) study.
Typical Protocol for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with a UV or PDA detector.

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[13]

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[14]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from high aqueous to high organic content to ensure elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-50°C.[13]

  • Detection Wavelength: 210 nm.[13]

Procedure:

  • Sample Preparation: Prepare solutions of the unstressed this compound and samples from each forced degradation condition.

  • Method Development: Inject the mixed degradation samples. Optimize the mobile phase composition, gradient, and other parameters to achieve baseline separation between the parent peak (this compound) and all degradation product peaks.

  • Method Validation (per ICH Guidelines):

    • Specificity: Ensure there is no interference at the retention time of the parent peak in the degraded samples. Peak purity analysis using a PDA detector is essential.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Robustness: Assess the method's performance under small, deliberate variations in chromatographic parameters (e.g., pH, flow rate).

    • LOD/LOQ: Determine the Limit of Detection and Limit of Quantitation for the analyte.[13]

Mechanism of Action & Signaling Pathway

L-Hyoscyamine acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][3] These are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[15][16] By blocking these receptors, L-Hyoscyamine inhibits parasympathetic nerve impulses.[2]

The five receptor subtypes couple to different G-protein families to elicit distinct downstream effects:

  • M1, M3, M5 Receptors: Couple primarily to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[17]

  • M2, M4 Receptors: Couple to Gi/o proteins. Activation of this pathway inhibits Adenylyl Cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels to hyperpolarize the cell membrane.[17]

L-Hyoscyamine, by blocking the binding of acetylcholine, prevents these signaling cascades from occurring.

G cluster_receptor Muscarinic Receptor Antagonism cluster_pathways Downstream Signaling ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Activates Hyo L-Hyoscyamine Hyo->Receptor BLOCKS Gq Gq/11 Protein Receptor->Gq M1, M3, M5 Gi Gi/o Protein Receptor->Gi M2, M4 PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP CellularResponse_i ↓ Heart Rate, ↓ Neuronal Firing cAMP->CellularResponse_i Leads to Ca_PKC ↑ Ca²⁺ & PKC Activity IP3_DAG->Ca_PKC CellularResponse_q Smooth Muscle Contraction, Glandular Secretion Ca_PKC->CellularResponse_q

Caption: Signaling pathway of muscarinic receptors and antagonism by L-Hyoscyamine.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrum of L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrum of L-Hyoscyamine-d3, a deuterated isotopologue of the tropane alkaloid L-Hyoscyamine. This document serves as a valuable resource for researchers in pharmacology, analytical chemistry, and drug development by detailing its fragmentation patterns, providing established experimental protocols for its analysis, and visualizing key processes for enhanced understanding. This compound is commonly used as an internal standard in quantitative analytical methods, making a thorough understanding of its mass spectrometric behavior essential for accurate and reliable results.

Mass Spectral Data of L-Hyoscyamine and Predicted Data for this compound

Below is a summary of the major mass spectral peaks observed for L-Hyoscyamine and the predicted corresponding peaks for this compound.

m/z (L-Hyoscyamine)Predicted m/z (this compound)Proposed Fragment Structure/Identity
289292[M]+ (Molecular Ion)
140143Tropine moiety with N-methyl-d3 group
124127Aziridinium ion from tropane ring fragmentation
9497Fragment of the tropane ring
8386Further fragmentation of the tropane ring

Fragmentation Pathway of this compound

The fragmentation of this compound in a mass spectrometer is a complex process that yields characteristic fragment ions. The following diagram illustrates the proposed fragmentation pathway, highlighting the generation of the major observed ions.

G Proposed Fragmentation Pathway of this compound M This compound [M]+• m/z = 292 F1 [M - C9H9O2]+• m/z = 143 M->F1 Loss of tropic acid side chain F2 [C8H11D3N]+• m/z = 127 F1->F2 Rearrangement F3 [C6H5D3N]+• m/z = 97 F2->F3 -C2H4 F4 [C5H5D3N]+• m/z = 86 F3->F4 -CH2

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols for Mass Spectrometric Analysis

The analysis of this compound is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on the sample matrix, required sensitivity, and the specific research question.

Sample Preparation for Biological Matrices (Plasma/Serum)

A generic sample preparation protocol for the extraction of tropane alkaloids from biological fluids is as follows:

  • Internal Standard Addition: Spike the plasma or serum sample with a known concentration of the internal standard (e.g., a different isotopologue or a structural analog).

  • Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).

  • Vortex and Centrifuge: Vortex the mixture vigorously to ensure thorough mixing and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for LC-MS or a volatile solvent for GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often employed to improve their chromatographic properties.

  • Derivatization (Optional but Recommended): Silylation is a common derivatization technique. To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70-80°C for 20-30 minutes.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms), is typically used.

  • Injector: Splitless injection is preferred for trace analysis to maximize the amount of analyte reaching the column.

  • Oven Temperature Program:

    • Initial temperature: 100-150°C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-25°C per minute to a final temperature of 280-300°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230-250°C.

    • Transfer Line Temperature: 280-300°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and specificity and is often the method of choice for quantitative analysis of drugs in biological matrices.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate.

    • B: Acetonitrile or methanol with the same additive.

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Detector:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for L-Hyoscyamine: m/z 290.1 → 124.1.

    • Predicted MRM Transition for this compound: m/z 293.1 → 127.1.

    • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Experimental Workflow

The following diagram outlines a typical workflow for the quantitative analysis of this compound in a biological sample using LC-MS/MS.

G Typical LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Biological Sample (e.g., Plasma) B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F Solvent Evaporation E->F G Reconstitution F->G H LC Separation G->H I Mass Spectrometry (ESI+, MRM) H->I J Peak Integration I->J K Quantification J->K

An In-depth Technical Guide to the Safety and Handling of L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety data sheet (SDS) information for L-Hyoscyamine-d3, intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of L-Hyoscyamine, a tropane alkaloid and a competitive antagonist of muscarinic receptors.[1][2][3] It is often used as an internal standard for the quantification of L-Hyoscyamine in laboratory settings, particularly in mass spectrometry applications.[4][5]

Chemical and Physical Properties

This compound shares similar physical properties with its non-deuterated counterpart, with a primary distinction being a slightly higher molecular weight due to the three deuterium atoms.[6] It is typically supplied as a solid.[4][5]

PropertyDataSource(s)
Molecular Formula C₁₇H₂₀D₃NO₃[4][6][7]
Molecular Weight 292.4 g/mol [4][6][7]
Synonyms (-)-Hyoscyamine-d3, (S)-Hyoscyamine-d3, Daturine-d3[1][2][4][7]
Appearance Solid[4][5][8]
Purity ≥98%[3]
Deuterium Incorporation ≥99% deuterated forms (d₁-d₃)[4][5]
Solubility Chloroform: ~50 mg/mL; Soluble in DMSO, Ethanol, Methanol[2][4][5][6]
Storage Temperature Recommended: -20°C[2][6][7]
Stability ≥ 4 years (at -20°C)[4][5]

Toxicological Data

Toxicological information for this compound is often extrapolated from its non-deuterated form, L-Hyoscyamine. The primary hazard is its high acute toxicity if ingested or inhaled.[8][9][10]

Hazard ClassificationGHS StatementSource(s)
Acute Oral Toxicity H300: Fatal if swallowed (Category 1/2)[8][9][10][11]
Acute Inhalation Toxicity H330: Fatal if inhaled (Category 1/2)[8][9][10][11]
LD₅₀ (mice) 95 mg/kg (for non-deuterated (-)-Hyoscyamine)[4]

Despite its acute toxicity, L-Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury, which may be due to the low therapeutic doses used.[12]

Hazard Identification and Handling Workflow

Proper handling of this compound requires a strict adherence to safety protocols due to its high potency. The general workflow from hazard identification to response is crucial for laboratory safety.

G cluster_0 Hazard Identification cluster_1 Precautionary Measures cluster_2 Emergency Response cluster_3 Storage & Disposal Hazard H300: Fatal if swallowed H330: Fatal if inhaled P260 P260: Do not breathe dust Hazard->P260 Leads to P264 P264: Wash thoroughly after handling Hazard->P264 Leads to P270 P270: Do not eat, drink or smoke Hazard->P270 Leads to P284 P284: Wear respiratory protection Hazard->P284 Leads to Storage P405: Store locked up Hazard->Storage Requires Inhalation P304+P340: Move to fresh air P260->Inhalation If Exposed Ingestion P301+P310: Immediately call POISON CENTER P260->Ingestion If Exposed P264->Inhalation If Exposed P264->Ingestion If Exposed P270->Inhalation If Exposed P270->Ingestion If Exposed P284->Inhalation If Exposed P284->Ingestion If Exposed FirstAid Seek immediate medical advice Inhalation->FirstAid Ingestion->FirstAid Disposal P501: Dispose according to local regulations Storage->Disposal

Caption: Hazard and Response Workflow for this compound.

Experimental Protocols and Applications

Quantification by GC- or LC-MS

This compound is primarily intended for use as an internal standard for the quantification of L-Hyoscyamine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Methodology Outline:

  • Preparation of Standard Curve: A precisely weighed amount of the unlabeled standard (L-Hyoscyamine) is used to create a standard curve.

  • Sample Preparation: The biological or chemical sample is prepared, and a known quantity of this compound is added as the internal standard.

  • Extraction: The analyte and internal standard are extracted from the sample matrix.

  • Analysis: The sample is injected into the GC- or LC-MS system.

  • Quantification: The peak intensity ratio of the deuterated (internal standard) versus the unlabeled analyte is used to accurately determine the concentration of L-Hyoscyamine in the original sample.[5]

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Prepare Sample B Add known amount of This compound (Internal Standard) A->B C Extract Analytes B->C D Inject into LC-MS C->D E Measure Peak Ratios (Analyte vs. Standard) D->E F Quantify L-Hyoscyamine Concentration E->F

Caption: Experimental Workflow for Quantification Using this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine acts as a non-selective, competitive antagonist of muscarinic acetylcholine receptors.[3][11] It blocks the action of the neurotransmitter acetylcholine at parasympathetic sites, leading to effects such as reduced gastrointestinal motility and decreased secretions.[6][13] The deuterated form is expected to have the same pharmacological mechanism.

G cluster_ligands Ligands cluster_receptor Cell Membrane cluster_response Cellular Response ACh Acetylcholine Receptor Muscarinic Receptor ACh->Receptor Binds & Activates Hyo This compound Hyo->Receptor Competitively Binds & Blocks Response Parasympathetic Response (e.g., GI motility) Receptor->Response Blocked Response Blocked Receptor->Blocked

Caption: Signaling Pathway of Muscarinic Receptor Antagonism.

Personal Protective Equipment (PPE) and Safety Measures

Given the high toxicity, stringent personal protective measures are mandatory.

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][10]

  • Respiratory Protection : In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[9][10]

  • Hand Protection : Handle with impervious gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[10]

  • Eye/Face Protection : Use safety glasses with side-shields or goggles.[10]

  • Skin and Body Protection : Wear protective clothing. Contaminated clothing should be removed immediately.[9][10]

First Aid Measures

  • If Inhaled : Immediately move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7][8]

  • In Case of Skin Contact : Immediately wash skin with plenty of water. Remove contaminated clothing.[7][10]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water, also under the eyelids. Remove contact lenses if present and easy to do.[7][8]

  • If Swallowed : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[8]

References

A Comprehensive Technical Guide to L-Hyoscyamine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Hyoscyamine-d3, a deuterated form of the tropane alkaloid L-Hyoscyamine. This guide is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and analytical chemistry, offering detailed information on its commercial sources, synthesis, quality control, and applications, particularly as an internal standard in mass spectrometry-based assays.

Commercial Sources and Specifications

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The table below summarizes the key specifications from prominent vendors. Researchers are advised to request lot-specific certificates of analysis for the most accurate and up-to-date information.

SupplierCatalog Number (Example)Purity SpecificationIsotopic PurityFormulationStorage Conditions
MedchemExpress HY-N0471S98.87%Not specifiedSolid-20°C for 1 month, -80°C for 6 months[1]
Cayman Chemical 26760≥99% deuterated forms (d1-d3)≥99% for d3 formSolid-20°C[2]
GlpBio GC65504>98.00%Not specifiedSolid-20°C[3]
LabSolutions L65895598%Not specifiedSolid-20°C
Santa Cruz Biotechnology sc-211794≥98%Not specifiedSolidRoom Temperature

Synthesis and Purification

The chemical synthesis of this compound typically involves the N-demethylation of L-Hyoscyamine to produce Norhyoscyamine, followed by N-methylation using a deuterated methylating agent, most commonly deuterated methyl iodide (CD3I).

A plausible synthetic route is outlined below. While specific reaction conditions may vary between manufacturers, this represents a general and chemically sound approach.

Experimental Protocol: Synthesis of this compound

Step 1: N-Demethylation of L-Hyoscyamine

A common method for the N-demethylation of tropane alkaloids is the von Braun reaction or variations thereof, often employing reagents like 2,2,2-trichloroethyl chloroformate followed by reduction. Alternatively, electrochemical methods have been described for a cleaner N-demethylation of tropane alkaloids.

Step 2: N-Methylation with Deuterated Methyl Iodide

The resulting Norhyoscyamine is then reacted with deuterated methyl iodide (CD3I) in the presence of a non-nucleophilic base to yield this compound.

  • Materials: Norhyoscyamine, Deuterated Methyl Iodide (CD3I), Potassium Carbonate (anhydrous), Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve Norhyoscyamine in anhydrous acetonitrile.

    • Add an excess of anhydrous potassium carbonate to the solution to act as a base.

    • Slowly add a stoichiometric equivalent or a slight excess of Deuterated Methyl Iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Step 3: Purification

The crude product is purified to remove unreacted starting materials and byproducts.

  • Method: Purification is typically achieved through column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

  • Eluent System (for column chromatography): A gradient of dichloromethane and methanol is often effective.

  • Final Product Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isotopic enrichment.

G cluster_synthesis Synthesis Workflow L_Hyoscyamine L-Hyoscyamine N_Demethylation N-Demethylation (e.g., von Braun reaction or electrochemical) L_Hyoscyamine->N_Demethylation Norhyoscyamine Norhyoscyamine N_Demethylation->Norhyoscyamine N_Methylation N-Methylation with CD3I (Potassium Carbonate, Acetonitrile) Norhyoscyamine->N_Methylation Crude_Product Crude this compound N_Methylation->Crude_Product Purification Purification (Column Chromatography or Preparative HPLC) Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product

A generalized workflow for the chemical synthesis of this compound.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the identity, purity, and isotopic enrichment of this compound for its reliable use in quantitative assays. The following are key analytical methods employed for its characterization.

Identity and Structural Confirmation
  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the incorporation of three deuterium atoms. The expected molecular weight is approximately 292.39 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the overall structure of the molecule. The absence of a signal corresponding to the N-methyl protons and the presence of a characteristic signal for the rest of the molecule confirms successful deuteration at the N-methyl position.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Chemical Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the chemical purity of this compound.

    • Typical Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.

    • Detection: UV detection at a wavelength of approximately 210 nm.

Isotopic Purity and Enrichment
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the primary technique for determining the isotopic purity and enrichment of this compound. By analyzing the mass spectrum of the molecular ion, the relative abundance of the d3-labeled species compared to d0, d1, and d2 species can be determined.

Enantiomeric Purity

As L-Hyoscyamine is a chiral compound, verifying the enantiomeric purity is crucial.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common method for separating and quantifying the enantiomers of hyoscyamine.

    • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).

    • Mobile Phase: Typically a non-polar solvent system like hexane/isopropanol or a polar organic mobile phase with a suitable additive.

  • Chiral Capillary Electrophoresis (Chiral CE): An alternative technique that can provide excellent separation of enantiomers.

G cluster_qc Quality Control Workflow Start This compound Sample Identity Identity Confirmation (MS, NMR) Start->Identity Chemical_Purity Chemical Purity (HPLC-UV) Start->Chemical_Purity Isotopic_Purity Isotopic Purity (LC-MS) Start->Isotopic_Purity Enantiomeric_Purity Enantiomeric Purity (Chiral HPLC or Chiral CE) Start->Enantiomeric_Purity Pass Pass Identity->Pass Chemical_Purity->Pass Isotopic_Purity->Pass Enantiomeric_Purity->Pass Fail Fail

A logical workflow for the quality control of this compound.

Application as an Internal Standard in LC-MS/MS Assays

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of L-Hyoscyamine in biological matrices such as plasma, serum, and urine. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.

Experimental Protocol: Quantification of L-Hyoscyamine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example and may require optimization for specific instruments and matrices.

4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of L-Hyoscyamine from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • L-Hyoscyamine: m/z 290.2 → 124.1

    • This compound: m/z 293.2 → 124.1

4.3. Data Analysis

The concentration of L-Hyoscyamine in the plasma samples is determined by constructing a calibration curve using known concentrations of L-Hyoscyamine standard spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

G cluster_analysis Bioanalytical Workflow Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

A typical workflow for the quantification of L-Hyoscyamine in plasma.

Conclusion

This compound is an indispensable tool for researchers requiring accurate and precise quantification of L-Hyoscyamine in complex biological matrices. This guide has provided a detailed overview of its commercial availability, synthesis, quality control procedures, and a practical application protocol. By understanding these core aspects, researchers can confidently incorporate this compound into their experimental workflows to generate high-quality, reliable data in their drug development and scientific investigations.

References

Methodological & Application

Application Note: Quantitative Analysis of L-Hyoscyamine in Human Plasma using L-Hyoscyamine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Hyoscyamine in human plasma. The method utilizes L-Hyoscyamine-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing a clean extract and minimizing matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of L-Hyoscyamine.

Introduction

L-Hyoscyamine is a tropane alkaloid and the levorotatory isomer of atropine, acting as a non-selective competitive antagonist of muscarinic acetylcholine receptors.[1][2] It is used in the treatment of various gastrointestinal disorders, including irritable bowel syndrome and peptic ulcers, due to its antispasmodic and antisecretory properties.[3] Given its therapeutic importance, a robust and reliable analytical method is essential for the accurate quantification of L-Hyoscyamine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus correcting for variations during sample preparation and analysis.[4]

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in the peripheral and central nervous systems.[5] This prevents acetylcholine (ACh), the endogenous ligand, from binding and activating these receptors. The antagonism of M3 receptors in smooth muscle leads to reduced gastrointestinal motility and bladder contraction, while blocking M2 receptors in the heart can increase heart rate.[2]

L-Hyoscyamine Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh_Vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release mAChR Muscarinic Acetylcholine Receptor (M3) G_Protein Gq/11 Protein mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release Response Smooth Muscle Contraction Ca_Release->Response ACh->mAChR Binds & Activates L-Hyoscyamine L-Hyoscyamine L-Hyoscyamine->mAChR Competitively Blocks

L-Hyoscyamine's competitive antagonism of the M3 muscarinic receptor.

Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory conditions and instrumentation.

Materials and Reagents
  • L-Hyoscyamine analytical standard

  • This compound (Internal Standard)[4]

  • Human plasma (K2EDTA as anticoagulant)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ethyl Acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Standard and QC Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Hyoscyamine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the L-Hyoscyamine stock solution with 50% methanol to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 1 ng/mL) in 50% methanol.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration curve might range from 20 to 500 pg/mL.[6] QC samples should be prepared at low, medium, and high concentrations within the calibration range.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Experimental Workflow Start Human Plasma Sample (e.g., 200 µL) Add_IS Add this compound (e.g., 20 µL of 1 ng/mL) Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_Solvent Add Extraction Solvent (e.g., 1 mL Ethyl Acetate/n-Hexane) Vortex1->Add_Solvent Vortex2 Vortex Vigorously (e.g., 5 min) Add_Solvent->Vortex2 Centrifuge Centrifuge (e.g., 4000 rpm, 5 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (e.g., under N₂ stream at 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Liquid-liquid extraction workflow for L-Hyoscyamine from plasma.
  • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of extraction solvent (e.g., Ethyl Acetate/n-Hexane 70:30 v/v).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 5mM Ammonium Formate in 50:50 Acetonitrile:Water) and vortex to mix.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or a shallow gradient optimized for separation

Table 2: Mass Spectrometry Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
MRM Transitions L-Hyoscyamine: 290.1 → 124.1[1]This compound: 293.1 → 124.1 (Predicted, requires optimization)
Collision Energy Optimize for each transition
Dwell Time ~100 ms

Note on this compound MRM Transition: The precursor ion [M+H]⁺ for this compound is predicted to be m/z 293.1, based on its molecular weight of 292.4 g/mol .[4] The d3 label is on the N-methyl group, which is not typically lost in the primary fragmentation leading to the 124.1 product ion. Therefore, the product ion is predicted to be the same as the unlabeled compound. This transition must be confirmed and optimized on the specific mass spectrometer being used.

Method Performance Characteristics

The following data are representative of the performance expected from a validated method for L-Hyoscyamine analysis.[1]

Table 3: Quantitative Performance Data

ParameterResult
Linearity Range 20.0 - 400 pg/mL
Correlation (r²) > 0.99
Precision (CV%) Within 6.3%
Accuracy (%RE) -2.7% to 4.5%
Recovery Consistent and reproducible across QC levels
Matrix Effect Minimal and compensated by SIL-IS

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantitative determination of L-Hyoscyamine in human plasma. The use of this compound as an internal standard ensures high accuracy and corrects for variability in sample processing and instrument response. The detailed protocol for sample preparation and instrument parameters serves as a strong foundation for researchers in drug development and clinical pharmacology.

References

Application Note: High-Throughput Analysis of Tropane Alkaloids in Food Matrices using LC-MS/MS with L-Hyoscyamine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tropane alkaloids (TAs) are a class of naturally occurring toxic secondary metabolites produced by various plants, predominantly from the Solanaceae family (e.g., Atropa belladonna, Datura stramonium).[1] Contamination of food commodities such as cereals, herbal teas, and vegetables with TA-containing plant material poses a significant health risk to consumers. The most prominent TAs found in food samples are atropine and scopolamine.[2] Regulatory bodies, including the European Union, have established maximum levels for these compounds in certain foodstuffs, particularly those intended for infants and young children, necessitating sensitive and robust analytical methods for their detection and quantification.[1][2]

This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple tropane alkaloids in complex food matrices. The method utilizes L-Hyoscyamine-d3 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol is applicable to a wide range of food samples, including cereals and herbal teas, and is suitable for high-throughput screening in regulatory, research, and industrial settings.

Principle of the Method

The method involves the extraction of tropane alkaloids from the food matrix using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) protocol, followed by analysis using a triple quadrupole LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. Detection is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity. Quantification is based on the ratio of the peak area of the target analyte to that of the isotopically labeled internal standard, this compound.

Experimental Protocols

Sample Preparation: QuEChERS Method for Cereal-Based Products

This protocol is adapted for the analysis of tropane alkaloids in cereal and pseudo-cereal products.[1][3]

Materials:

  • Homogenized cereal sample

  • This compound internal standard solution (1 µg/mL in methanol)

  • Water (HPLC grade)

  • Acetonitrile (ACN) with 1% formic acid

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate

  • n-Hexane (for defatting, if necessary)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 2.0 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 100 µL of the this compound internal standard solution.

  • Add 8 mL of water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of ACN with 1% formic acid.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate).

  • Immediately cap and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper ACN layer to a clean tube. For high-fat matrices, a defatting step with n-hexane may be required.

  • Evaporate the ACN extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an LC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Herbal Teas

This protocol is suitable for the analysis of tropane alkaloids in herbal tea infusions.[2][4]

Materials:

  • Herbal tea sample

  • This compound internal standard solution (1 µg/mL in methanol)

  • Boiling water (HPLC grade)

  • Methanol (MeOH)

  • 0.1% Formic acid in water

  • 0.5% Ammonia in methanol

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 150 mg, 3 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Prepare the tea infusion by adding 200 mL of boiling water to 2.0 g of the herbal tea sample and let it steep for 5 minutes.

  • Allow the infusion to cool to room temperature and filter.

  • Take 10 mL of the filtered infusion and add 100 µL of the this compound internal standard solution.

  • Condition the SCX SPE cartridge with 5 mL of MeOH followed by 5 mL of 0.1% formic acid in water.

  • Load the 10 mL sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of MeOH.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the tropane alkaloids with 2 x 3 mL of 0.5% ammonia in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC vial.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: MRM Transitions and MS/MS Parameters for Tropane Alkaloids
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Atropine290.2124.13593.145
Scopolamine304.2138.130103.140
This compound (IS)293.2127.13596.145
Anisodamine306.2140.132122.142
Homatropine276.2156.125103.135
Apoatropine272.2124.13593.145
Tropine142.197.12082.125

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Quantitative Data Summary of Tropane Alkaloids in Food Samples
Food MatrixTropane AlkaloidConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Buckwheat FlourAtropine21.3 - 83.952.6[1]
Scopolamine5.7 - 10.48.1[1]
Millet FlourAtropineND - 9.8-
ScopolamineND - 12.9-
AnisodaminePositive-[5]
Herbal Tea (Peppermint)Atropineup to 129-
Scopolamine--
Herbal Tea (General)Atropine5 - 25-[6]
Scopolamine5 - 50-[7]
Cereal-based Infant FoodAtropine<1 - 4.6-
Scopolamine<1 - 4.6-
Rice-based ProductAtropine9.69.6[8]
Scopolamine2.62.6[8]

ND: Not Detected

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Homogenized Sample (Cereal or Herbal Tea) extraction Extraction (QuEChERS or SPE) start->extraction Add this compound (IS) cleanup Clean-up & Concentration extraction->cleanup reconstitution Reconstitution in Mobile Phase cleanup->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: LC-MS/MS workflow for tropane alkaloid analysis.

Pharmacological Signaling Pathway of Tropane Alkaloids

Tropane alkaloids like atropine and scopolamine act as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[9][10][11] This blocks the action of the neurotransmitter acetylcholine, thereby inhibiting parasympathetic nerve impulses.

signaling_pathway cluster_receptor Cell Membrane receptor Muscarinic Acetylcholine Receptor (mAChR) G_Protein G-Protein Activation (Gq or Gi) receptor->G_Protein Activates No_Response Blocked Cellular Response receptor->No_Response Prevents Activation ACh Acetylcholine (ACh) (Agonist) ACh->receptor Binds to Tropane_Alkaloid Tropane Alkaloid (e.g., Atropine, Scopolamine) (Antagonist) Tropane_Alkaloid->receptor Competitively Binds & Blocks ACh Downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) G_Protein->Downstream Response Cellular Response (e.g., Muscle Contraction/Relaxation, Glandular Secretion) Downstream->Response

Caption: Mechanism of tropane alkaloid antagonism at muscarinic receptors.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of tropane alkaloids in various food matrices. The use of an isotopically labeled internal standard, this compound, ensures high accuracy and compensates for matrix-induced signal suppression or enhancement. The sample preparation protocols, based on QuEChERS and SPE, are robust and can be adapted to different sample types. This application note serves as a comprehensive guide for laboratories involved in food safety monitoring and toxicological analysis of tropane alkaloids.

References

Application Notes and Protocols for L-Hyoscyamine-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of L-Hyoscyamine-d3 as an internal standard in pharmacokinetic (PK) studies of L-Hyoscyamine. The protocols are intended to guide researchers in designing and executing robust bioanalytical assays for quantifying L-Hyoscyamine in biological matrices.

Introduction

L-Hyoscyamine, the levorotatory isomer of atropine, is a tropane alkaloid and a competitive antagonist of muscarinic acetylcholine receptors.[1] It is used to treat a variety of conditions, including gastrointestinal disorders, and to reduce secretions before surgery.[2][3] Accurate characterization of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound has nearly identical physicochemical properties to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. This minimizes variability and matrix effects, leading to highly accurate and precise quantification.

Pharmacokinetic Profile of L-Hyoscyamine

L-Hyoscyamine is well absorbed after oral and sublingual administration.[1] It is metabolized in the liver and primarily excreted in the urine.[2] The elimination half-life of regular-release formulations is approximately 2 to 3.5 hours.[3]

While specific pharmacokinetic parameters for L-Hyoscyamine are not widely published, data from studies on atropine (the racemic mixture of D- and L-Hyoscyamine) and the related compound scopolamine can provide some insight. It is important to note that these are approximations and actual values for L-Hyoscyamine may differ.

ParameterAtropine (Oral Gel, 0.01%)[4][5]Atropine (Intramuscular, 0.02 mg/kg)[6]Scopolamine (Intravenous)[7]
Cmax 0.14 ng/mL[4][5]~2.9 times higher than l-hyoscyamine[6]1287 pg/mL[7]
Tmax 1.6 hours[5]8.40 min[6]30 min[7]
AUC (0-inf) 0.74 hng/mL[4][5]~6.0 times higher than l-hyoscyamine[6]2752 pgh/mL[7]
Half-life (t1/2) ~3 hours[5]2.95 hours[6]1.5 hours[7]

Note: The data presented are from studies with different formulations and routes of administration and should be interpreted with caution as they are not direct measurements for L-Hyoscyamine.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical design for a single-dose pharmacokinetic study of L-Hyoscyamine in healthy human volunteers.

1. Study Design:

  • Design: Open-label, single-dose, crossover study.

  • Subjects: Healthy adult volunteers.

  • Treatment: A single oral dose of L-Hyoscyamine sulfate (e.g., 0.125 mg).[8]

  • Blood Sampling: Venous blood samples (e.g., 5 mL) collected in tubes containing an appropriate anticoagulant at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[9]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Workflow for a Typical Pharmacokinetic Study

G cluster_study_design Study Design & Dosing cluster_sampling Biological Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis subject_recruitment Subject Recruitment & Informed Consent dosing Single Oral Dose of L-Hyoscyamine subject_recruitment->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage sample_prep Sample Preparation (SPE or LLE) storage->sample_prep lcms_analysis LC-MS/MS Analysis with this compound sample_prep->lcms_analysis quantification Quantification of L-Hyoscyamine lcms_analysis->quantification pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) quantification->pk_modeling parameter_calc Calculation of Cmax, Tmax, AUC, t1/2 pk_modeling->parameter_calc

Caption: Workflow of a pharmacokinetic study for L-Hyoscyamine.

Protocol 2: Bioanalytical Method for L-Hyoscyamine in Human Plasma using LC-MS/MS

This protocol provides a detailed procedure for the quantification of L-Hyoscyamine in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • L-Hyoscyamine reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

2. Stock and Working Solutions:

  • Prepare stock solutions of L-Hyoscyamine and this compound in methanol.

  • Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solutions.

3. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition an SPE cartridge with methanol followed by water.

  • Load 1 mL of plasma sample (spiked with this compound).

  • Wash the cartridge with water and then with a low percentage of organic solvent.

  • Elute L-Hyoscyamine and this compound with an appropriate elution solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate for analytical columns.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • L-Hyoscyamine: Monitor the transition of the precursor ion to a specific product ion.

    • This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion.

5. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of L-Hyoscyamine to this compound against the concentration of the calibration standards.

  • Determine the concentration of L-Hyoscyamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Bioanalytical Method Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is extraction Solid Phase or Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc_separation HPLC Separation (C18 Column) reconstitution->hplc_separation ms_detection MS/MS Detection (MRM Mode) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Workflow for the bioanalysis of L-Hyoscyamine.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1] These are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the parasympathetic nervous system and in the central nervous system. By blocking these receptors, L-Hyoscyamine inhibits the actions of acetylcholine, leading to effects such as reduced gastrointestinal motility and decreased secretions.[1]

Signaling Pathway of Muscarinic Acetylcholine Receptors

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->mAChR Blocks G_Protein G-Protein (Gq/Gi) mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylyl Cyclase (AC) G_Protein->AC Gi (inhibits) IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response cAMP->Cellular_Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: L-Hyoscyamine blocks muscarinic receptor signaling.

References

Application Note: High-Throughput Solid-Phase Extraction of L-Hyoscyamine from Human Plasma using L-Hyoscyamine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and reliable method for the solid-phase extraction (SPE) of L-Hyoscyamine from human plasma. The protocol incorporates L-Hyoscyamine-d3 as an internal standard to ensure accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is particularly suited for clinical and toxicological research, as well as for pharmacokinetic studies in drug development, offering high recovery and throughput. The use of a mixed-mode cation exchange SPE cartridge allows for effective removal of matrix interferences, leading to a clean extract and minimizing ion suppression during LC-MS/MS analysis.

Introduction

L-Hyoscyamine is a tropane alkaloid and the active levo-isomer of atropine, widely used for its anticholinergic properties in treating a variety of medical conditions. Accurate determination of L-Hyoscyamine concentrations in biological matrices such as plasma is crucial for therapeutic drug monitoring and pharmacokinetic studies. Solid-phase extraction is a widely adopted technique for sample cleanup and concentration prior to chromatographic analysis. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS quantification as it effectively compensates for matrix effects and variations in sample processing.[1] This application note provides a detailed protocol for the SPE of L-Hyoscyamine from human plasma using a mixed-mode cation exchange sorbent, followed by sensitive and selective quantification by LC-MS/MS.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction and LC-MS/MS analysis of L-Hyoscyamine.

ParameterValueReference
Linearity Range 20.0 - 400 pg/mL[2]
Lower Limit of Quantification (LLOQ) 20.0 pg/mL[2]
Recovery 80 - 100%[1]
Precision (RSD%) < 6.3%[2]
Accuracy -2.7% to 4.5%[2]
Limit of Detection (LOD) in Urine 0.02 ng/mL[3][4][5]

Experimental Protocols

Materials and Reagents
  • L-Hyoscyamine reference standard

  • This compound internal standard

  • Human plasma (K2-EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide solution (5%)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Mixed-mode strong cation exchange (MCX) SPE cartridges

Equipment
  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., Agilent, Sciex, Waters, Thermo Fisher Scientific)

Sample Preparation
  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Spike 1 mL of each plasma sample, calibrator, and quality control sample with the this compound internal standard solution.

  • Vortex the spiked samples for 10 seconds.

  • Add 1 mL of 4% phosphoric acid to each sample to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant for SPE.

Solid-Phase Extraction (SPE) Protocol

A mixed-mode cation exchange SPE procedure was optimized for the efficient recovery of L-Hyoscyamine.[1] The following steps outline the SPE protocol:

  • Conditioning: Condition the MCX SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated plasma supernatant onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the L-Hyoscyamine and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.[1]

  • Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of the extracted samples is performed using a suitable LC-MS/MS system.

  • LC Column: A C18 reversed-phase column is suitable for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, is commonly used.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The parent-product ion transition for L-Hyoscyamine is m/z 290.1 → 124.1.[2] The corresponding transition for this compound should be monitored for quantification.

Experimental Workflow Diagram

SPE_Workflow plasma 1. Human Plasma Sample spike 2. Spike with this compound plasma->spike precipitate 3. Protein Precipitation spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant condition 6. Condition Cartridge load 7. Load Sample condition->load wash 8. Wash Cartridge load->wash elute 9. Elute Analytes wash->elute drydown 10. Evaporation reconstitute 11. Reconstitution drydown->reconstitute lcms 12. LC-MS/MS Analysis reconstitute->lcms

References

Application Note: Quantitative Analysis of Hyoscyamine in Botanical Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyoscyamine, a tropane alkaloid, is a pharmacologically significant compound found in various plants of the Solanaceae family. Its anticholinergic properties make it a valuable active pharmaceutical ingredient in the treatment of a range of conditions, including gastrointestinal disorders and muscle spasms. Accurate and precise quantification of hyoscyamine in botanical raw materials and finished products is crucial for ensuring product quality, safety, and efficacy.

This application note details a robust and reliable method for the quantitative analysis of hyoscyamine using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard (Hyoscyamine-d3). The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of the results. Due to the low volatility and thermal lability of hyoscyamine, a derivatization step is employed to convert it into a more volatile and thermally stable trimethylsilyl (TMS) derivative prior to GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Hyoscyamine certified reference standard

  • Hyoscyamine-d3 internal standard (IS)

  • Methanol (HPLC grade)

  • Dichloromethane (GC grade)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (anhydrous)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

A representative workflow for the extraction and preparation of hyoscyamine from a botanical matrix is outlined below.

2.2.1. Extraction

  • Accurately weigh approximately 1 gram of the homogenized and dried plant material into a centrifuge tube.

  • Add a known concentration of the Hyoscyamine-d3 internal standard solution.

  • Add 10 mL of methanol and vortex for 5 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

2.2.2. Solid Phase Extraction (SPE) Clean-up

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the extraction step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Elute the hyoscyamine and the internal standard with 5 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance the volatility and thermal stability of hyoscyamine for GC-MS analysis, a two-step derivatization process is performed.

  • Methoximation: Reconstitute the dried extract in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Incubate the mixture at 60°C for 30 minutes. This step is crucial for derivatizing any keto groups that might be present in co-extractants, thus reducing the potential for multiple derivative peaks.

  • Silylation: Add 50 µL of MSTFA with 1% TMCS to the reaction mixture. Incubate at 70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives of hyoscyamine and the internal standard.

GC-MS Analysis

The derivatized sample is then analyzed using a GC-MS system with the following suggested parameters.

  • Gas Chromatograph (GC):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (suggested):

      • Hyoscyamine-TMS: Quantifier ion (e.g., m/z 124), Qualifier ions (e.g., m/z 361, 246).

      • Hyoscyamine-d3-TMS: Quantifier ion (e.g., m/z 127), Qualifier ions (e.g., m/z 364, 249).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Data Presentation

The quantitative performance of the method should be evaluated through a validation process. The following table summarizes key validation parameters that are critical for ensuring the reliability of the analytical results.

ParameterResult
Linearity
Calibration Range10 - 1000 ng/mL
Coefficient of Determination (r²)> 0.995
Limit of Detection (LOD) 3.125 µg/mL[1]
Limit of Quantification (LOQ) 6.25 µg/mL[1]
Precision (as %RSD)
Repeatability (Intra-day)< 5%
Intermediate Precision (Inter-day)< 10%
Accuracy (as % Recovery)
Low QC90 - 110%
Mid QC90 - 110%
High QC90 - 110%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing sample_receipt Sample Receipt & Homogenization weighing Weighing sample_receipt->weighing is_addition Internal Standard (Hyoscyamine-d3) Spiking weighing->is_addition extraction Methanol Extraction is_addition->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Clean-up centrifugation->cleanup drying Drying Under Nitrogen cleanup->drying methoximation Methoximation drying->methoximation silylation Silylation (MSTFA) methoximation->silylation gcms_analysis GC-MS Analysis (SIM Mode) silylation->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing reporting Reporting data_processing->reporting

Caption: GC-MS Analysis Workflow for Hyoscyamine.

Signaling Pathway of Hyoscyamine's Anticholinergic Action

Hyoscyamine acts as a competitive antagonist of acetylcholine at muscarinic receptors. The following diagram illustrates this inhibitory signaling pathway.

signaling_pathway acetylcholine Acetylcholine muscarinic_receptor Muscarinic Receptor acetylcholine->muscarinic_receptor Binds to g_protein G-protein Activation muscarinic_receptor->g_protein Activates downstream Downstream Signaling (e.g., Smooth Muscle Contraction) g_protein->downstream Leads to hyoscyamine Hyoscyamine hyoscyamine->inhibition inhibition->muscarinic_receptor Blocks Binding

Caption: Hyoscyamine's Antagonistic Effect on Muscarinic Receptors.

References

Application Note: High-Throughput Quantification of L-Hyoscyamine in Human Plasma Using L-Hyoscyamine-d3 as an Internal Standard for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Hyoscyamine, the levorotatory isomer of atropine, is a tropane alkaloid used for its antimuscarinic properties to treat a variety of gastrointestinal disorders, bladder spasms, and other conditions requiring a decrease in parasympathetic activity.[1][2][3] Given its marked pharmacokinetic variability among individuals and a narrow therapeutic window, therapeutic drug monitoring (TDM) can be a valuable tool to optimize dosage, ensure efficacy, and prevent toxicity.[4][5] TDM is particularly indicated when treatment appears to be failing, non-compliance is suspected, or in patients with physiological changes like renal or hepatic impairment.[5]

This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Hyoscyamine in human plasma. The method employs L-Hyoscyamine-d3, a stable isotope-labeled derivative, as an internal standard (IS) to ensure the highest level of accuracy and precision.[6] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of matrix effects and variations in sample preparation and instrument response.[7]

Principle of the Method

The assay quantifies L-Hyoscyamine using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Plasma samples are first spiked with the internal standard, this compound. Following a simple and efficient protein precipitation or liquid-liquid extraction step, the supernatant is injected into the LC-MS/MS system. The chromatographic separation is achieved on a C18 or chiral column.[8][9] The mass spectrometer monitors specific precursor-to-product ion transitions for both L-Hyoscyamine and this compound. The concentration of L-Hyoscyamine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve prepared in a surrogate matrix.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

L-Hyoscyamine functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1][10] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting parasympathetic nerve impulses. This action leads to effects such as reduced gastrointestinal motility, decreased secretion of gastric acid and saliva, and relaxation of smooth muscle.[2][4]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Receptor (mAChR) G_protein G-Protein Activation mAChR->G_protein Activates response Cellular Response (e.g., Smooth Muscle Contraction) G_protein->response Leads to ACh->mAChR Binds L_Hyo L-Hyoscyamine L_Hyo->mAChR Blocks

Caption: L-Hyoscyamine competitively blocks acetylcholine binding to muscarinic receptors.

Materials and Reagents

  • Analytes: L-Hyoscyamine, this compound (Internal Standard)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid, Diethylamine, n-hexane, Isopropanol

  • Chemicals: Ammonium Acetate

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated micropipettes, autosampler vials, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) if applicable.[8]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of L-Hyoscyamine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the L-Hyoscyamine stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock to a final concentration of 10 ng/mL in 50:50 acetonitrile:water.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 20, 50, 100, 200, 400 pg/mL) and at least three levels of QC samples (Low, Mid, High).[9][11]

Sample Preparation (Protein Precipitation Protocol)

This protocol is a general guideline; optimization may be required.

G start Start: Plasma Sample (100 µL) add_is Add 25 µL of This compound (IS) Working Solution start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_acn Add 300 µL of cold Acetonitrile (containing 0.1% Formic Acid) vortex1->add_acn vortex2 Vortex Mix Vigorously (1 minute) add_acn->vortex2 centrifuge Centrifuge (10 min at 14,000 x g) vortex2->centrifuge transfer Transfer Supernatant to a clean vial centrifuge->transfer inject Inject 10 µL into LC-MS/MS System transfer->inject end End: Data Acquisition inject->end

Caption: Workflow for plasma sample preparation using protein precipitation.

  • Pipette 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrument Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Parameter Setting
LC System Standard HPLC/UHPLC System
Column Chiral MZ column (250 mm × 4.6 mm, 5.0 μm) or equivalent C18[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (e.g., Start at 10% B, ramp to 90% B)
Flow Rate 0.4 - 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

Data Acquisition and Analysis

MRM Transitions

Monitor the following precursor → product ion transitions. Collision energies (CE) and other compound-dependent parameters should be optimized.

Compound Precursor Ion (m/z) Product Ion (m/z) Notes
L-Hyoscyamine 290.1124.1Primary, for quantification[9]
290.194.1Secondary, for confirmation
This compound (IS) 293.1124.1Assumes d3 on the N-methyl group

Note: The exact mass of the deuterated internal standard may vary depending on the position of the deuterium atoms. The m/z should be confirmed from the certificate of analysis.

Quantification
  • Integrate the chromatographic peaks for the specified MRM transitions of L-Hyoscyamine and this compound.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a 1/x² weighting.

  • Determine the concentration of L-Hyoscyamine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation Summary

The described method should be fully validated according to regulatory guidelines. The following table summarizes typical performance characteristics based on published data.[9][11]

Parameter Typical Result
Linearity Range 20.0 - 500 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 20.0 pg/mL
Intra-day Precision (%RSD) < 6.5%
Inter-day Precision (%RSD) < 7.0%
Accuracy (%RE) Within ± 5% of nominal
Matrix Effect Minimal, corrected by IS
Recovery > 85%
Stability (Freeze-Thaw, Bench-Top) Stable through 3 cycles and for 24h at room temp.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of L-Hyoscyamine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard, this compound. The method is sensitive, specific, and reliable, making it highly suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The use of this compound ensures high accuracy by compensating for potential sample preparation variability and matrix-induced ion suppression or enhancement.

References

Application of L-Hyoscyamine-d3 in Forensic Toxicology: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Hyoscyamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a potent anticholinergic agent. Its effects on the central and peripheral nervous systems can lead to a range of symptoms, from therapeutic relief of muscle spasms to severe toxicity, including hallucinations, delirium, and cardiorespiratory arrest. In forensic toxicology, the accurate and sensitive quantification of L-Hyoscyamine in biological specimens is crucial for investigating poisonings, drug-facilitated crimes, and determining the cause of death. L-Hyoscyamine-d3, a stable isotope-labeled form of L-Hyoscyamine, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of the results.

This document provides detailed application notes and protocols for the use of this compound in the forensic toxicological analysis of biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

Principle of Isotope Dilution Mass Spectrometry

The core of this application is the use of this compound as an internal standard in an isotope dilution mass spectrometry workflow. A known amount of the deuterated standard is added to the biological sample at the beginning of the extraction process. The ratio of the unlabeled L-Hyoscyamine to the labeled this compound is then measured by LC-MS/MS. Because the labeled and unlabeled compounds are co-extracted and co-analyzed with very similar efficiency, this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response. This allows for highly accurate quantification of the L-Hyoscyamine present in the original sample.

Scope of Application

This methodology is applicable to the quantitative analysis of L-Hyoscyamine in various biological matrices commonly encountered in forensic investigations, including:

  • Blood (Whole Blood, Plasma, Serum): For determining recent exposure and assessing potential impairment or toxicity at the time of an incident.

  • Urine: For detecting prior use, as L-Hyoscyamine and its metabolites are excreted in urine.

  • Hair: For establishing a history of drug exposure over a longer period.

  • Post-mortem Tissues (e.g., Liver, Brain): For determining drug distribution and its potential role in a cause of death.

Advantages of Using this compound

  • High Accuracy and Precision: Compensates for matrix effects, extraction inefficiencies, and instrument variability.

  • High Specificity: The use of tandem mass spectrometry (MS/MS) with specific precursor-to-product ion transitions for both the analyte and the internal standard provides excellent selectivity.

  • Reduced Matrix Effects: Co-elution of the analyte and the internal standard helps to mitigate the impact of ion suppression or enhancement from the sample matrix.

Experimental Protocols

Protocol 1: Quantification of L-Hyoscyamine in Blood and Urine by LC-MS/MS

This protocol describes a validated method for the determination of L-Hyoscyamine in blood and urine samples.

1. Materials and Reagents

  • L-Hyoscyamine standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Phosphate buffer (pH 6)

  • Ammonium hydroxide

  • Methylene chloride

  • Isopropanol

2. Sample Preparation (Solid Phase Extraction)

  • To 1 mL of blood or urine sample, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

  • Add 2 mL of phosphate buffer (pH 6) and vortex to mix.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 3 mL of a freshly prepared mixture of methylene chloride/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000 QTRAP)

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions:

    • L-Hyoscyamine: 290.2 > 124.1

    • This compound: 293.2 > 127.1

4. Quantification

  • A calibration curve is constructed by analyzing standards of known L-Hyoscyamine concentrations spiked with a constant amount of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of L-Hyoscyamine in the unknown samples is then determined from this calibration curve.

Protocol 2: Analysis of L-Hyoscyamine in Hair

This protocol outlines a method for detecting and quantifying L-Hyoscyamine in hair samples to assess long-term exposure.

1. Hair Sample Decontamination and Preparation

  • Wash a 50 mg hair sample sequentially with 5 mL of dichloromethane, 5 mL of isopropanol, and 5 mL of methanol to remove external contamination. Allow the hair to dry completely after each wash.

  • Pulverize the washed and dried hair using a ball mill.

  • To the pulverized hair, add 1 mL of methanol and 10 µL of this compound internal standard solution.

  • Incubate the mixture overnight at 45°C with gentle shaking.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions are similar to those described in Protocol 1. Adjustments to the gradient and run time may be necessary to optimize separation from any matrix interferences specific to hair.

Data Presentation

The following tables summarize typical validation data for the quantification of L-Hyoscyamine in biological matrices using a deuterated internal standard.

Table 1: LC-MS/MS Method Validation Parameters for L-Hyoscyamine in Blood

ParameterResult
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%RE)± 15%
Recovery> 85%

Table 2: L-Hyoscyamine Concentrations in Forensic Cases (Illustrative Data)

Case IDMatrixL-Hyoscyamine (ng/mL or ng/g)Case History
2023-001Blood25.4Suspected poisoning, deceased found with plant material.
2023-002Urine152.1Driving under the influence, erratic behavior reported.
2023-003Hair2.8 ng/mgChronic abuse suspected in a neglect case.
2023-004Liver89.6 ng/gPost-mortem investigation, cause of death undetermined.

Visualizations

Diagram 1: General Workflow for L-Hyoscyamine Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (Blood, Urine, Hair) Spike Spike with This compound (IS) Sample->Spike Extraction Solid Phase Extraction or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Report Toxicology Report Quantification->Report

Caption: Workflow for the quantification of L-Hyoscyamine.

Diagram 2: Anticholinergic Signaling Pathway of L-Hyoscyamine

G cluster_synapse Neuromuscular or Glandular Junction cluster_receptor Postsynaptic Membrane ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Acetylcholine Receptor (mAChR) ACh->Muscarinic_Receptor Binds and Activates L_Hyo L-Hyoscyamine L_Hyo->Muscarinic_Receptor Competitively Blocks Cellular_Response Physiological Response (e.g., Muscle Contraction, Glandular Secretion) Muscarinic_Receptor->Cellular_Response Signal Transduction

Application Notes and Protocols for the Analysis of L-Hyoscyamine in Herbal Medicine Using L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of L-Hyoscyamine in various herbal medicine matrices. The use of L-Hyoscyamine-d3 as a stable isotope-labeled internal standard is highlighted to ensure accuracy and precision in analytical measurements, primarily employing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

L-Hyoscyamine is a tropane alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed). It is the levorotatory isomer of atropine and acts as a competitive muscarinic receptor antagonist, making it a pharmacologically significant compound.[1] Accurate quantification of L-Hyoscyamine in herbal preparations is crucial for quality control, standardization, and to ensure therapeutic efficacy and safety.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable results.

Analytical Method Overview

The recommended method for the quantification of L-Hyoscyamine in herbal medicine is LC-MS/MS. This technique offers high sensitivity, selectivity, and the ability to handle complex matrices typical of herbal extracts. The general workflow involves:

  • Sample Preparation: Extraction of L-Hyoscyamine from the herbal matrix.

  • Internal Standard Spiking: Addition of a known concentration of this compound.

  • Chromatographic Separation: Separation of L-Hyoscyamine from other components using HPLC or UHPLC.

  • Mass Spectrometric Detection: Quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Logical Workflow for L-Hyoscyamine Analysis

workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage HerbalMatrix Herbal Matrix (e.g., leaves, seeds, extract) Extraction Extraction (LLE, SPE, or QuEChERS) HerbalMatrix->Extraction Spiking Spiking with This compound Extraction->Spiking Purification Purification/Concentration Spiking->Purification LC_Separation LC Separation (Chiral Column) Purification->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification FinalResult Final Concentration of L-Hyoscyamine Quantification->FinalResult Data Analysis

Caption: General workflow for the quantitative analysis of L-Hyoscyamine in herbal medicine.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of L-Hyoscyamine using LC-MS/MS. These values can vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterTypical Value/RangeReference
Linearity Range20 - 500 pg/mL[2]
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.089 µg/L[3]
Intraday Precision (%RSD)< 15%[3]
Interday Precision (%RSD)< 20%[3]
Recovery94 - 99%[3]

Table 2: Mass Spectrometry Transitions for L-Hyoscyamine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Hyoscyamine290.1124.1Optimized for instrument
This compound293.1124.1 or 127.1Optimized for instrument

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of L-Hyoscyamine from dried plant material.

Materials:

  • Dried and powdered herbal material

  • This compound internal standard solution (in methanol)

  • Methanol

  • Chloroform

  • Ammonium hydroxide solution (25%)

  • Sulfuric acid (1 N)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 100 mg of the powdered plant material into a centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of a chloroform:methanol:ammonium hydroxide (15:5:1, v/v/v) solution.

  • Sonicate the mixture for 10 minutes and then leave at room temperature for 1 hour.[4]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it.

  • To the filtrate, add 2 mL of 1 N sulfuric acid and mix thoroughly.

  • Remove the chloroform fraction.

  • Adjust the pH of the aqueous fraction to 10 with 28% ammonium hydroxide on an ice bath.

  • Extract the alkaloids with 2 mL of chloroform (repeat three times).

  • Pool the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of L-Hyoscyamine. A chiral column is recommended for separating L-Hyoscyamine from its enantiomer, D-Hyoscyamine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralpak® AY-3)[3]

  • Mobile Phase: Ethanol with 0.05% diethylamine[3]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 - 40 °C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • L-Hyoscyamine: 290.1 → 124.1[5]

    • This compound: 293.1 → 124.1 (or other appropriate fragment)

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Signaling Pathway of L-Hyoscyamine

L-Hyoscyamine exerts its pharmacological effects by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the action of acetylcholine, it inhibits parasympathetic nerve impulses.

signaling_pathway cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) mAChR mAChR G_Protein G-Protein Activation mAChR->G_Protein Activates Blocked_Response Blocked Cellular Response mAChR->Blocked_Response Prevents Activation Acetylcholine Acetylcholine Acetylcholine->mAChR Binds to L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->mAChR Competitively Blocks Second_Messengers Second Messenger Signaling (e.g., ↓ IP3, ↓ DAG, ↓ cAMP) G_Protein->Second_Messengers Modulates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, decreased secretion) Second_Messengers->Cellular_Response Leads to

Caption: L-Hyoscyamine's antagonistic action at the muscarinic acetylcholine receptor.

Conclusion

The protocols and data presented provide a robust framework for the accurate and reliable quantification of L-Hyoscyamine in herbal medicine. The use of this compound as an internal standard in conjunction with LC-MS/MS is essential for achieving high-quality data suitable for research, drug development, and quality control purposes. It is recommended that each laboratory validates these methods according to their specific requirements and instrumentation.

References

Application Note: Quantification of L-Hyoscyamine in Human Urine using L-Hyoscyamine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, the levorotatory isomer of atropine, is a tropane alkaloid with anticholinergic properties used in the treatment of various conditions, including gastrointestinal disorders and bladder control problems.[1][2][3] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Hyoscyamine in human urine. The use of a stable isotope-labeled internal standard, L-Hyoscyamine-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs solid-phase extraction (SPE) to isolate L-Hyoscyamine and the internal standard (IS), this compound, from the urine matrix. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Workflow

Quantification of L-Hyoscyamine in Urine cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing urine_sample Urine Sample Collection add_is Spike with this compound (IS) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evaporate Evaporation to Dryness elute->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection hplc HPLC Separation injection->hplc esi Electrospray Ionization (ESI+) hplc->esi msms Tandem Mass Spectrometry (MRM) esi->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of L-Hyoscyamine calibration->quantification

Caption: Workflow for L-Hyoscyamine quantification.

Materials and Reagents

  • L-Hyoscyamine reference standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium hydroxide

  • Human urine (drug-free)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or strong cation exchange - SCX)[4][5]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve L-Hyoscyamine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the L-Hyoscyamine stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for tropane alkaloid extraction from biological matrices.[4][6]

  • Sample Pre-treatment: Thaw frozen urine samples to room temperature and vortex. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.

  • Spiking: To 1 mL of supernatant urine, add 20 µL of the 100 ng/mL this compound internal standard working solution.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.[6]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

LC-MS/MS Instrumental Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

Table 1: LC-MS/MS Parameters

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient Elution10% B (0-1 min), 10-90% B (1-5 min), 90% B (5-6 min), 10% B (6.1-8 min)
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature370°C
Nebulizer GasNitrogen
Collision GasArgon
MRM Transitions
L-Hyoscyaminem/z 290.1 → 124.1[1]
This compound (IS)m/z 293.1 → 124.1 (inferred)

Method Validation and Data Presentation

Method validation should be performed according to established guidelines to ensure reliability. The following tables summarize typical performance data gathered from various studies on L-Hyoscyamine quantification.

Table 2: Calibration and Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)
L-Hyoscyamine0.2 - 100> 0.99

Table 3: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low (0.5)< 10%< 10%± 15%
Medium (10)< 5%< 5%± 15%
High (80)< 5%< 5%± 15%

Table 4: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
L-Hyoscyamine85 - 105[4]90 - 110

Logical Relationships in Quantification

Quantification Logic cluster_analyte L-Hyoscyamine (Analyte) cluster_is This compound (IS) cluster_calibration Calibration Curve A_peak Peak Area (Analyte) Area_ratio Calculate Area Ratio (Analyte/IS) A_peak->Area_ratio IS_peak Peak Area (IS) IS_peak->Area_ratio IS_conc Known Concentration (IS) Cal_points Area Ratios of Standards Cal_curve Generated Curve (y=mx+c) Cal_points->Cal_curve Cal_conc Known Concentrations of Standards Cal_conc->Cal_curve Final_conc Determine Concentration of L-Hyoscyamine Cal_curve->Final_conc Area_ratio->Final_conc

Caption: Logic of internal standard calibration.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of L-Hyoscyamine in human urine. The use of a deuterated internal standard, this compound, is critical for achieving accurate results by correcting for potential variability during sample processing and analysis. This protocol is well-suited for applications in clinical research, pharmacokinetic analysis, and drug development.

References

Troubleshooting & Optimization

troubleshooting isotopic exchange in L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange in L-Hyoscyamine-d3.

Part 1: Frequently Asked Questions (FAQs)

1. What is this compound and what is it used for?

This compound is a deuterated form of L-Hyoscyamine, a tropane alkaloid and a potent competitive antagonist of muscarinic receptors.[1][2] It is primarily used as an internal standard for the quantification of L-Hyoscyamine in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of stable heavy isotopes like deuterium allows for differentiation from the endogenous analyte while having nearly identical chemical and physical properties.[1]

2. Where are the deuterium labels located on this compound?

Commercially available this compound is typically labeled on the N-methyl group, with the formal name (1R,3R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate.[3]

3. What is isotopic exchange and why is it a concern?

Isotopic exchange, in this context, refers to the unintended replacement of deuterium atoms on a labeled compound with hydrogen atoms from the surrounding environment (e.g., solvents). This phenomenon, often called back-exchange, can compromise the isotopic purity of the standard.[4][5] For quantitative analysis using isotope dilution mass spectrometry, maintaining the isotopic integrity of the internal standard is critical. A loss of deuterium can lead to an underestimation of the analyte concentration and affect the accuracy and reproducibility of the assay.[6]

4. Is the N-methyl-d3 group on L-Hyoscyamine susceptible to back-exchange?

The deuterium atoms on a methyl group attached to a nitrogen (an N-CD3 group) are generally considered stable and not prone to back-exchange under typical analytical conditions (e.g., neutral or mildly acidic/basic pH, moderate temperatures). The carbon-deuterium bond is strong, and there is no readily available chemical mechanism for exchange with solvent protons. However, extreme pH, high temperatures, or the presence of certain catalysts could potentially promote exchange, though this is unlikely in a standard LC-MS workflow.

5. What are other potential causes for observed mass shifts in my this compound sample?

If you observe ions with masses corresponding to the loss of one or more deuterium atoms (e.g., d2, d1, or d0 species), and back-exchange of the N-methyl group is unlikely, other factors should be considered:

  • Impurities in the Standard: The supplied this compound may contain lower-deuterated or non-deuterated forms of the molecule.[3]

  • In-source Phenomena: Exchange of other, more labile protons on the molecule (if any) or fragmentation within the mass spectrometer source.

  • Chemical Degradation: The molecule may be undergoing a chemical reaction that results in the loss of the N-methyl-d3 group.

  • Formation of Adducts: The formation of various adducts can complicate the mass spectrum and may be misinterpreted as isotopic loss.

Part 2: Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem: I am observing a decrease in the isotopic purity of my this compound standard (e.g., seeing M+2, M+1, M peaks).

  • Possible Cause 1: Contamination with Protic Solvents While the N-methyl-d3 group is stable, if your experiment involves other deuterated positions that are more labile (e.g., hydroxyl or amine protons in other molecules), exposure to protic solvents (containing O-H or N-H bonds) can cause back-exchange. For this compound, this is less of a concern for the labeled position, but it is a critical factor in general hydrogen-deuterium exchange (HDX) experiments.[5][7]

  • Solution 1: Optimized Solvent Handling

    • Use high-purity, deuterated solvents for sample reconstitution if performing HDX studies.

    • For standard quantitative analysis, ensure that solvents for the mobile phase are fresh and of high quality to avoid contaminants that might promote degradation.

    • Minimize the time the sample is in contact with aqueous mobile phases at room temperature before analysis.

  • Possible Cause 2: In-Source Fragmentation or Demethylation High source temperatures or energetic conditions in the mass spectrometer's ion source can cause fragmentation of the molecule, which could include the loss of the N-methyl-d3 group.

  • Solution 2: Optimization of MS Source Parameters

    • Reduce the ion source temperature (desolvation temperature) and collision energy (fragmentor voltage).

    • Use a softer ionization technique if available.[8]

    • Optimize the electrospray voltage and nebulizer gas flow to ensure efficient and gentle ionization.

  • Possible Cause 3: Chemical Degradation L-Hyoscyamine, as a tropane alkaloid, can be susceptible to degradation, especially hydrolysis of the ester linkage under strong acidic or basic conditions. While this would not directly cause isotopic exchange, the degradation products could interfere with your analysis. Oxidative N-demethylation is also a known reaction for tropane alkaloids, which would lead to the loss of the deuterated methyl group.[9]

  • Solution 3: Proper Storage and Handling

    • Store this compound according to the manufacturer's instructions, typically at low temperatures (-20°C or -80°C) and protected from light.[1]

    • Prepare solutions fresh and avoid prolonged storage in solution, especially at room temperature.

    • Ensure the pH of your sample and mobile phases is within a stable range for the molecule.

Problem: I am seeing unexpected adducts in my mass spectrum.

  • Possible Cause: Mobile Phase Additives or Contaminants In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[10][11] These can arise from glassware, solvents, or mobile phase additives.

  • Solution: High-Purity Reagents and System Cleaning

    • Use high-purity solvents and additives (e.g., LC-MS grade).

    • Ensure that all glassware is thoroughly cleaned.

    • If sodium or potassium adducts are problematic, you can sometimes suppress their formation by adding a small amount of an ammonium salt (e.g., ammonium formate) to the mobile phase to promote the formation of the protonated molecule [M+H]+ or the ammonium adduct.

Problem: My quantitative results for this compound are inconsistent.

  • Possible Cause: Variable Isotopic Exchange or Degradation If the conditions leading to the loss of the deuterium label or degradation of the standard are not consistent across all samples and standards, it will lead to poor reproducibility.

  • Solution: Standardized Workflow and Controls

    • Implement a strict and consistent sample preparation protocol.

    • Analyze samples in a randomized order.

    • Regularly check the isotopic purity of your stock solution of this compound.

    • Include quality control samples at regular intervals in your analytical run to monitor for any time-dependent degradation or changes in instrument performance.

Part 3: Data Presentation

Table 1: Common Adducts of L-Hyoscyamine in ESI-MS (Positive Ion Mode)

Ion SpeciesFormulaCalculated m/zNotes
This compound C17H20D3NO3292.4 Expected Molecular Ion
[M+H]+[C17H20D3NO3+H]+293.4Protonated molecule
[M+Na]+[C17H20D3NO3+Na]+315.4Sodium adduct
[M+K]+[C17H20D3NO3+K]+331.5Potassium adduct
[M+NH4]+[C17H20D3NO3+NH4]+310.4Ammonium adduct

Table 2: Troubleshooting Mass Shifts in this compound

Observed m/z (for [M+H]+)Mass Shift (Da)Possible CauseSuggested Action
292.4-1Loss of one deuterium atom (d2 species)Verify isotopic purity of standard; check for in-source exchange/fragmentation.
291.4-2Loss of two deuterium atoms (d1 species)Verify isotopic purity of standard; check for in-source exchange/fragmentation.
290.4-3Complete loss of deuterium (d0 species)Verify isotopic purity of standard; check for contamination with non-labeled hyoscyamine.
278.3-15Loss of methyl groupIn-source fragmentation (demethylation). Reduce source energy/temperature.
124.1-169.3Tropane ring fragmentCharacteristic fragment of hyoscyamine.[12][13] Indicates fragmentation is occurring.

Part 4: Experimental Protocols

Protocol 1: Protocol for Minimizing Back-Exchange and Degradation during LC-MS Analysis

This protocol is a general guideline for minimizing potential issues with isotopic standards like this compound.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a non-aqueous solvent like methanol or acetonitrile.

    • Store stock solutions at -20°C or below.

    • When spiking into aqueous biological samples, minimize the time the sample is kept at room temperature.

    • If using protein precipitation, use cold acetonitrile or methanol.

    • If using solid-phase extraction, perform wash and elution steps efficiently.

  • LC Conditions:

    • Use a high-quality column and mobile phases.

    • To minimize analysis time, use a high-throughput method with a fast gradient.[14][15]

    • Keep the autosampler temperature low (e.g., 4°C) to maintain sample stability during the analytical run.[5]

  • MS Conditions:

    • Start with gentle source conditions (e.g., lower desolvation temperature, lower fragmentor voltage).

    • Perform an infusion of the this compound standard to optimize MS parameters for maximum sensitivity of the parent ion and minimal fragmentation.

    • Monitor for the presence of the d0, d1, and d2 species. If their intensity is significant relative to the d3 peak, further optimization is needed.

Protocol 2: Protocol for Verifying the Isotopic Purity of this compound

  • Prepare a Dilute Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration appropriate for direct infusion into the mass spectrometer (e.g., 100-500 ng/mL).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Acquire High-Resolution Mass Spectrum: Acquire a high-resolution mass spectrum centered around the expected m/z of the protonated molecule (~293.4).

  • Data Analysis:

    • Examine the spectrum for the presence of peaks corresponding to the d0, d1, and d2 species (at m/z 290.4, 291.4, and 292.4, respectively).

    • Calculate the relative abundance of each species to determine the isotopic purity of the standard.

    • Compare this to the certificate of analysis provided by the manufacturer.

Part 5: Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Isotopic Exchange in this compound start Start: Observe Mass Shift (Loss of Deuterium) check_purity Verify Isotopic Purity of This compound Standard start->check_purity is_pure Is the standard pure (as per CoA)? check_purity->is_pure source_issue Potential Issue: In-Source Exchange/ Fragmentation is_pure->source_issue Yes impurity_issue Issue is with the standard. Contact Manufacturer. is_pure->impurity_issue No optimize_ms Action: Optimize MS Source - Lower Temperature - Lower Fragmentor Voltage source_issue->optimize_ms check_degradation Check for Chemical Degradation source_issue->check_degradation problem_solved Problem Resolved optimize_ms->problem_solved degradation_found Is degradation likely (e.g., harsh pH, old sample)? check_degradation->degradation_found degradation_found->problem_solved No optimize_sample_prep Action: Optimize Sample Prep - Use fresh samples - Control pH - Keep samples cold degradation_found->optimize_sample_prep Yes optimize_sample_prep->problem_solved

Caption: A logical workflow for troubleshooting unexpected mass shifts in this compound analysis.

ExperimentalWorkflow Optimized LC-MS Workflow to Minimize Isotopic Exchange cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Review prep_start Prepare fresh sample in appropriate solvent spike Spike with this compound internal standard prep_start->spike process Process sample quickly (e.g., protein precipitation, SPE at low temp) spike->process autosampler Place in cooled autosampler (e.g., 4°C) process->autosampler inject Inject onto LC system autosampler->inject separation Fast LC gradient to minimize run time inject->separation detection MS detection with optimized (gentle) source conditions separation->detection review Monitor for d0, d1, d2 species and unexpected fragments/adducts detection->review

Caption: An optimized experimental workflow designed to maintain the isotopic integrity of this compound.

References

Technical Support Center: Optimizing Peak Shape for L-Hyoscyamine and L-Hyoscyamine-d3 in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of L-Hyoscyamine and its deuterated internal standard, L-Hyoscyamine-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak shape and reliable results in your chromatographic experiments.

Troubleshooting Guides

This section addresses common peak shape problems encountered during the analysis of L-Hyoscyamine and this compound.

Issue 1: Peak Tailing

Q: My peaks for L-Hyoscyamine and this compound are showing significant tailing. What are the potential causes and how can I fix this?

A: Peak tailing is a common issue when analyzing basic compounds like L-Hyoscyamine. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine functional group of L-Hyoscyamine, leading to tailing.[1][2][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2.5-3.5 will suppress the ionization of silanol groups and ensure that the basic analyte is fully protonated, minimizing these secondary interactions.[1][4][5]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available free silanol groups.[1][3]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups.[4]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Extra-Column Volume: Excessive tubing length or wide internal diameter tubing can cause band broadening and tailing.[2]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.[2]

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed check_pH Is Mobile Phase pH 2.5 - 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.5 check_pH->adjust_pH No check_column Is an End-Capped Column Being Used? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes use_endcapped->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes check_tubing Check for Excessive Extra-Column Volume check_concentration->check_tubing No dilute_sample->check_tubing optimize_tubing Minimize Tubing Length and Use Narrow ID check_tubing->optimize_tubing end Symmetrical Peak optimize_tubing->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Split Peaks

Q: I am observing split peaks for L-Hyoscyamine. What could be causing this?

A: Split peaks can arise from several issues related to the sample injection, column health, or mobile phase compatibility.

Potential Causes and Solutions:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.[5]

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the sample band.[5][6]

    • Solution 1: Reverse flush the column (if permitted by the manufacturer).

    • Solution 2: If a void is suspected, the column may need to be replaced.[6] Using a guard column can help protect the analytical column from contaminants.[1]

  • Incomplete Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.

    • Solution: Ensure the sample is completely dissolved before injection. Sonication may be helpful.

Issue 3: Broad Peaks

Q: My peaks are broad, leading to poor resolution and sensitivity. How can I improve this?

A: Broad peaks can be caused by a variety of factors, from column degradation to suboptimal mobile phase conditions.

Potential Causes and Solutions:

  • Column Deterioration: Over time, column performance can degrade, leading to broader peaks.[1]

    • Solution: Replace the column if it has reached the end of its lifespan. Regularly flushing the column with a strong solvent can help maintain its performance.[1]

  • Mobile Phase Issues: The composition and flow rate of the mobile phase can significantly impact peak width.[7]

    • Solution 1: Optimize the flow rate. A flow rate that is too high or too low can lead to peak broadening.[7]

    • Solution 2: Ensure the mobile phase is properly degassed to prevent bubbles in the system.[5]

  • High Column Temperature: While higher temperatures can sometimes improve efficiency, excessively high temperatures can have a negative effect.

    • Solution: Optimize the column temperature. A lower temperature may improve peak shape in some cases.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase composition for L-Hyoscyamine analysis on a C18 column?

A1: A good starting point for reversed-phase HPLC analysis of L-Hyoscyamine on a C18 column would be a mobile phase consisting of an acetonitrile/water gradient with an acidic buffer. For example, a mixture of acetonitrile and 0.1% phosphoric acid in water.[9] The acidic pH helps to ensure good peak shape for this basic compound.

Q2: Are there any special considerations for the deuterated internal standard, this compound?

A2: this compound is expected to have very similar chromatographic behavior to L-Hyoscyamine. Therefore, the same method optimization strategies for improving peak shape should apply to both compounds. The primary difference will be in their mass-to-charge ratio (m/z) for mass spectrometry detection.

Q3: Can I use a different organic modifier instead of acetonitrile?

A3: Yes, methanol can also be used as an organic modifier. The choice between acetonitrile and methanol can affect selectivity and peak shape. It is worth experimenting with both to determine the optimal conditions for your specific separation.

Q4: How does mobile phase pH affect the retention of L-Hyoscyamine?

A4: As a basic compound, the retention of L-Hyoscyamine is highly dependent on the mobile phase pH.[10][11][12] At a low pH (e.g., below its pKa), it will be protonated and more polar, resulting in shorter retention times in reversed-phase chromatography. At a higher pH, it will be less protonated and more non-polar, leading to longer retention times.[10]

Logical Relationship of pH and Retention for a Basic Compound:

high_pH High Mobile Phase pH neutral_form Analyte is Neutral (Less Polar) high_pH->neutral_form low_pH Low Mobile Phase pH ionized_form Analyte is Ionized (More Polar) low_pH->ionized_form long_retention Longer Retention Time (Reversed-Phase) neutral_form->long_retention short_retention Shorter Retention Time (Reversed-Phase) ionized_form->short_retention

Caption: Effect of mobile phase pH on the retention of a basic analyte.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for L-Hyoscyamine

This protocol provides a starting point for the analysis of L-Hyoscyamine and this compound using a standard C18 column.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS/MS
Injection Volume 5 µL
Sample Diluent Mobile Phase A

This is a general protocol and may require optimization for your specific application.

Protocol 2: Chiral HPLC Method for Hyoscyamine Enantiomers

For the separation of L-Hyoscyamine from its enantiomer, D-Hyoscyamine, a chiral stationary phase is required.

ParameterExample Condition
Column Chiralpak® AY-3
Mobile Phase Ethanol with 0.05% Diethylamine
Flow Rate 0.6 mL/min
Column Temperature 20 °C
Detection UV at 205 nm or MS/MS
Injection Volume 20 µL

Reference: Based on a method for chiral separation of hyoscyamine enantiomers.[13][14]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalytePeak Asymmetry Factor (As)
7.0L-Hyoscyamine> 2.0 (significant tailing)
5.0L-Hyoscyamine1.5 - 2.0 (moderate tailing)
3.0 L-Hyoscyamine 1.0 - 1.2 (symmetrical peak)

Note: This table presents illustrative data based on general chromatographic principles for basic compounds. Actual values may vary depending on the specific column and conditions used.

References

L-Hyoscyamine-d3 stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Hyoscyamine-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound, particularly in acidic and basic conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in solution?

A1: this compound, a deuterated form of L-Hyoscyamine, is expected to exhibit stability characteristics similar to its non-deuterated counterpart and its racemic mixture, atropine. L-Hyoscyamine is an ester of tropine and tropic acid. The primary degradation pathway for L-Hyoscyamine in aqueous solutions is hydrolysis, which yields tropine and tropic acid.[1] The rate of this hydrolysis is significantly influenced by pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. It is most stable in acidic conditions.[1][2] The pH of minimum hydrolysis for atropine, and by extension this compound, is reported to be around pH 3.5 to 4.[2][3] As the pH moves towards neutral and basic conditions, the rate of hydrolysis increases significantly.[1]

Q3: What are the primary degradation products of this compound under acidic or basic conditions?

A3: Under both acidic and basic conditions, the main degradation of this compound occurs through hydrolysis of the ester linkage. This process results in the formation of tropine and tropic acid.[1] It is important to monitor for the appearance of these degradation products in your analytical runs.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid loss of this compound potency in solution. The pH of the solution may be neutral or basic, accelerating hydrolysis.Adjust the pH of your solution to a more acidic range (ideally pH 3.5-5.0) using a suitable buffer system.[1][2]
Inconsistent analytical results for this compound standards. The stock or working solutions may be degrading over time.Prepare fresh stock solutions in an acidic buffer and store them at recommended temperatures (-20°C or -80°C for longer-term storage).[4][5] For in-vivo experiments, it is recommended to prepare fresh solutions daily.[5]
Appearance of unexpected peaks in chromatograms. These may correspond to the degradation products, tropine and tropic acid.Confirm the identity of these peaks by running standards of tropine and tropic acid. Adjust your experimental conditions (e.g., lower pH, lower temperature) to minimize degradation.
Precipitation observed in prepared solutions. The solubility of this compound or its salts may be affected by the solvent and pH.If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] Ensure the chosen solvent system is appropriate for your desired concentration and pH.

Quantitative Data Summary

The stability of atropine (racemic L-Hyoscyamine) has been evaluated under various conditions. The following table summarizes representative data from forced degradation studies.

Condition Duration Temperature Observation Reference
0.1 N HCl1 hour90 °CBreakdown products observed.[6]
0.5 N NaOH0.5 hours90 °CBreakdown products observed.[6]
pH 5.515 monthsNot SpecifiedLimited shelf life noted.[1]
pH ~7.4 (Physiological)Not SpecifiedNot SpecifiedGreater degree of hydrolysis compared to acidic pH.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the sample to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at an elevated temperature (e.g., 60-90°C) for a defined period (e.g., 1-4 hours).[6]

    • Neutralize the solution with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute to a suitable concentration for analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at an elevated temperature (e.g., 60-90°C) for a defined period (e.g., 30 minutes to 2 hours).[6]

    • Neutralize the solution with an appropriate amount of 0.1 N Hydrochloric Acid (HCl).

    • Dilute to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an untreated control, using a validated stability-indicating method, such as HPLC or LC-MS/MS. Monitor for the decrease in the parent peak of this compound and the appearance of degradation products.

Visualizations

degradation_pathway L_Hyoscyamine_d3 This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) L_Hyoscyamine_d3->Hydrolysis Tropine Tropine Hydrolysis->Tropine Tropic_Acid Tropic Acid Hydrolysis->Tropic_Acid

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic Condition (e.g., 0.1 N HCl, Heat) Stock->Acid Base Basic Condition (e.g., 0.1 N NaOH, Heat) Stock->Base Control Untreated Control Stock->Control Neutralize Neutralize Samples Acid->Neutralize Base->Neutralize Analyze Analyze via HPLC/LC-MS/MS Control->Analyze Neutralize->Analyze Compare Compare Results Analyze->Compare

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: L-Hyoscyamine-d3 Analysis in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of L-Hyoscyamine-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when analyzing this compound?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4][5] It is a significant concern because it can compromise the validity of analytical results.[6]

Q2: I am observing a lower than expected signal for this compound, even though it is an internal standard. Could this be ion suppression?

A2: Yes, even though isotopically labeled internal standards like this compound are used to compensate for matrix effects, they can still be subject to ion suppression.[7][8] A significant decrease in the signal intensity of your internal standard is a strong indicator of ion suppression. This occurs when matrix components co-elute with this compound and compete for ionization in the ESI source.[3]

Q3: What are the common sources of ion suppression for this compound in biological samples?

A3: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and other endogenous compounds.[1][2] Exogenous substances, such as formulation excipients or co-administered drugs, can also contribute to ion suppression.[9] Any compound that co-elutes with this compound and has a higher ionization efficiency or concentration can cause suppression.[4]

Q4: How can I confirm that the issue I am seeing is ion suppression?

A4: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[1] This involves infusing a constant flow of this compound solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of this compound at a specific retention time indicates the elution of matrix components that cause ion suppression.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal Intensity

This is a common problem that can often be attributed to ion suppression. Follow these steps to troubleshoot and mitigate the issue.

Troubleshooting Workflow:

start Start: Low/Inconsistent This compound Signal check_sample_prep Step 1: Evaluate Sample Preparation start->check_sample_prep check_chromatography Step 2: Optimize Chromatography check_sample_prep->check_chromatography If suppression persists check_ms_params Step 3: Adjust MS Parameters check_chromatography->check_ms_params If suppression persists end Resolution: Improved Signal Stability check_ms_params->end If signal improves

Caption: Troubleshooting workflow for low this compound signal.

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[10]

  • Action: Enhance your sample preparation method. If you are using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering matrix components.[3]

  • Experimental Protocol: Solid-Phase Extraction (SPE)

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load 500 µL of the pre-treated sample (e.g., plasma diluted with 4% phosphoric acid).

    • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove salts and other polar interferences.

    • Elution: Elute this compound and the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Step 2: Optimize Chromatography

Chromatographic separation of this compound from matrix interferences is crucial.[4][11]

  • Action: Modify your chromatographic conditions to shift the retention time of this compound away from regions of significant ion suppression.

    • Change Gradient: Adjust the gradient slope to better separate co-eluting peaks.

    • Modify Mobile Phase: Consider a different organic modifier (e.g., from acetonitrile to methanol or vice versa) or adjust the pH of the aqueous phase to alter the selectivity of the separation.[4]

    • Change Column Chemistry: If modifications to the mobile phase are insufficient, try a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column).

Step 3: Adjust Mass Spectrometer Parameters

While less effective than sample preparation and chromatography, optimizing MS parameters can sometimes help.

  • Action:

    • Source Parameters: Optimize the ESI source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature to ensure efficient desolvation and ionization.

    • Alternative Ionization: If available, consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[4]

Issue 2: Poor Assay Precision and Accuracy

Even with an internal standard, severe ion suppression can lead to variability and impact accuracy.

Logical Relationship Diagram:

ion_suppression Ion Suppression variable_is_response Variable IS Response (this compound) ion_suppression->variable_is_response inaccurate_ratio Inaccurate Analyte/IS Ratio variable_is_response->inaccurate_ratio poor_precision Poor Precision inaccurate_ratio->poor_precision poor_accuracy Poor Accuracy inaccurate_ratio->poor_accuracy

Caption: Impact of ion suppression on assay performance.

Mitigation Strategies:

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[6][12] However, this may also decrease the signal of the target analyte, so a balance must be found.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples.[3][10] This helps to ensure that the calibrators and the unknown samples experience similar levels of ion suppression, leading to more accurate quantification.

Quantitative Data Summary

The following table illustrates the potential impact of different sample preparation techniques on the signal intensity of this compound in the presence of a biological matrix. The "Matrix Effect" is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value below 100% indicates ion suppression.

Sample Preparation MethodThis compound Peak Area (in Solvent)This compound Peak Area (in Matrix)Matrix Effect (%)
Protein Precipitation1,500,000600,00040%
Liquid-Liquid Extraction1,500,0001,050,00070%
Solid-Phase Extraction1,500,0001,350,00090%

As shown in the table, more rigorous sample cleanup methods like SPE can significantly reduce ion suppression and lead to a more accurate representation of the internal standard concentration.

References

Technical Support Center: Resolving Chromatographic Co-elution with L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues when using L-Hyoscyamine-d3 as an internal standard for the analysis of L-Hyoscyamine.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic co-elution and why is it a problem?

A1: Chromatographic co-elution occurs when two or more compounds elute from the chromatography column at the same or very similar times, resulting in overlapping peaks.[1] This is problematic because it can lead to inaccurate quantification, as the detector signal for the analyte of interest (L-Hyoscyamine) may be artificially inflated by the signal from the co-eluting compound.[1] In mass spectrometry, co-eluting compounds can also cause ion suppression or enhancement, further compromising the accuracy of the results.[2][3]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled (SIL) version of L-Hyoscyamine. SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:

  • They have nearly identical chemical and physical properties to the analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.

  • This similar behavior allows them to effectively compensate for variations in sample extraction, injection volume, and matrix effects (ion suppression or enhancement).

  • Because they co-elute with the analyte, they provide the most accurate correction for any issues that occur at that specific retention time.

Q3: Can this compound co-elute with interfering compounds?

A3: Yes. While this compound is designed to co-elute with L-Hyoscyamine, it is possible for another compound in the sample matrix to also elute at the same time. This can interfere with the internal standard's signal and lead to inaccurate quantification of the target analyte.

Q4: How can I detect co-elution?

A4: Co-elution can be detected in several ways:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or split tops. A pure chromatographic peak should ideally be symmetrical (Gaussian).

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: If you are using UV detection, a DAD/PDA can acquire spectra across the entire peak. If the spectra are not consistent across the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): When using an MS detector, you can examine the mass spectra at different points across the chromatographic peak. If the mass spectrum changes, it suggests the presence of a co-eluting substance. You can also monitor for unexpected m/z values.

Q5: What is a matrix effect, and how does it relate to co-elution?

A5: A matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). Since this compound is designed to co-elute with L-Hyoscyamine, it can help to correct for matrix effects that impact both molecules simultaneously. However, if another matrix component co-elutes, it can disproportionately affect either the analyte or the internal standard, leading to inaccurate results.

Troubleshooting Guides

Issue 1: Poor Resolution Between L-Hyoscyamine and an Interfering Peak

If you observe a shoulder on your L-Hyoscyamine peak or a second peak that is not baseline-resolved, follow these steps:

Troubleshooting Workflow: Poor Resolution

G start Poor Resolution Observed step1 Modify Mobile Phase Gradient start->step1 Steeper gradient may shorten run time but decrease resolution. Try a shallower gradient. step2 Change Mobile Phase Composition step1->step2 If gradient change is insufficient. step3 Adjust Flow Rate step2->step3 If solvent change is insufficient. Lower flow rate can improve resolution. step4 Evaluate a Different Column step3->step4 If kinetic parameters are not enough. end Resolution Improved step4->end

Caption: Troubleshooting workflow for improving poor peak resolution.

Detailed Steps:

  • Modify the Mobile Phase Gradient:

    • If using a gradient, make it shallower. A slower increase in the organic solvent composition can improve the separation of closely eluting compounds.

    • Conversely, if the peaks are very broad, a steeper gradient might help to sharpen them, which can sometimes improve resolution.

  • Change the Mobile Phase Composition:

    • Solvent Type: If you are using methanol as the organic modifier, try switching to acetonitrile, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.

    • Additives: The pH of the mobile phase can significantly impact the retention of ionizable compounds like L-Hyoscyamine. Adjusting the pH with additives like formic acid, acetic acid, or ammonium hydroxide can improve peak shape and resolution. For chiral separations of hyoscyamine enantiomers, diethylamine has been used as a mobile phase additive.[4]

  • Adjust the Flow Rate:

    • Lowering the flow rate generally increases the efficiency of the separation and can lead to better resolution, although it will also increase the run time.

  • Evaluate a Different Column:

    • Stationary Phase: If mobile phase modifications are not successful, consider a column with a different stationary phase chemistry. For example, if you are using a standard C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity. For separating L-Hyoscyamine from its enantiomer, D-Hyoscyamine, a chiral column such as a Chiralpak is necessary.[1][4]

    • Column Dimensions: A longer column will provide more theoretical plates and thus better resolving power. A smaller internal diameter can also increase efficiency. Decreasing the particle size of the stationary phase (e.g., from 5 µm to 3 µm or sub-2 µm) will significantly increase efficiency and resolution.

Table 1: Example Chromatographic Conditions for L-Hyoscyamine Analysis

ParameterMethod A (Chiral)Method B (Reversed-Phase)
Column Chiralpak AY-3 (polysaccharide-based)C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Not specified (likely aqueous buffer)0.1% Formic Acid in Water
Mobile Phase B Ethanol with 0.05% diethylamine0.1% Formic Acid in Acetonitrile
Gradient Isocratic or gradientGradient elution
Flow Rate 0.5 - 1.0 mL/min0.2 - 0.5 mL/min
Detection MS/MSMS/MS

This table provides examples of starting conditions. The optimal conditions will need to be determined empirically for your specific application.

Issue 2: Suspected Ion Suppression or Enhancement

If you observe inconsistent results, poor reproducibility, or a significant difference in the this compound signal between your standards and your samples, you may be experiencing matrix effects.

Troubleshooting Workflow: Matrix Effects

G start Suspected Ion Suppression/ Enhancement step1 Improve Sample Preparation start->step1 Reduce matrix components. step2 Modify Chromatography step1->step2 If sample cleanup is insufficient. Separate analyte from interfering matrix. step3 Dilute the Sample step2->step3 If chromatographic changes are insufficient. Reduces concentration of interfering compounds. step4 Change Ionization Source step3->step4 If dilution impacts sensitivity too much. end Matrix Effects Minimized step4->end

Caption: Troubleshooting workflow for addressing matrix effects.

Detailed Steps:

  • Improve Sample Preparation:

    • The goal is to remove as many interfering matrix components as possible before injection.

    • Solid-Phase Extraction (SPE): This is often more effective than simple protein precipitation or liquid-liquid extraction for removing matrix components. Use an SPE sorbent that selectively retains L-Hyoscyamine while allowing interfering compounds to be washed away.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract L-Hyoscyamine from the sample matrix.

  • Modify Chromatography:

    • Adjust the chromatographic method (as described in Issue 1) to separate the L-Hyoscyamine and this compound peaks from the regions where ion suppression is occurring.

  • Dilute the Sample:

    • Diluting the sample will reduce the concentration of all components, including those causing the matrix effect. This is a simple approach but may compromise the limit of quantification if the analyte concentration is low.

  • Change the Ionization Source:

    • If your instrument has the capability, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[3]

Experimental Protocols

Protocol 1: Generic Sample Preparation by Solid-Phase Extraction (SPE)

This is a general protocol that should be optimized for your specific matrix.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Add the this compound internal standard. Centrifuge and load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the L-Hyoscyamine and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Example LC-MS/MS Parameters

These are starting parameters and should be optimized for your instrument and application.

Table 2: Example LC-MS/MS Parameters for L-Hyoscyamine and this compound

ParameterSetting
LC System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (L-Hyoscyamine) 290.1 -> 124.1
MRM Transition (this compound) 293.1 -> 127.1 (example, confirm exact mass)
Collision Energy Optimize for your instrument
Dwell Time 100 ms

Signaling Pathway: Analyte Quantification with Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Spike Spike Sample->Spike Add this compound Extract Extract Spike->Extract SPE or LLE Inject Inject Extract->Inject Separate Separate Inject->Separate Chromatography Detect Detect Separate->Detect Mass Spectrometry Integrate Integrate Detect->Integrate Calculate Calculate Integrate->Calculate Peak Areas Result Result Calculate->Result Ratio of Analyte/IS

Caption: General workflow for sample analysis using an internal standard.

References

Technical Support Center: L-Hyoscyamine-d3 Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Hyoscyamine-d3 analysis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the recovery of this compound from various matrices using Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the SPE of this compound.

Question 1: Why is my this compound recovery unexpectedly low?

Answer: Low recovery is the most common issue in SPE and can be attributed to several factors throughout the extraction process.[1] To diagnose the problem, it is crucial to collect and analyze each fraction (load, wash, and elution) to determine where the analyte is being lost.[2]

Here are the most likely causes and their solutions:

  • Inappropriate Sorbent Selection: L-Hyoscyamine is a tropane alkaloid, which is basic in nature.[3] The choice of SPE sorbent is critical for effective retention.

    • Solution: For basic compounds like L-Hyoscyamine, a mixed-mode cation-exchange sorbent (e.g., Oasis MCX) is often highly effective, as it utilizes both reversed-phase and ion-exchange retention mechanisms.[4] Standard reversed-phase sorbents like C18 or hydrophilic-lipophilic balanced (HLB) sorbents can also be used, but pH control is critical to ensure the analyte is in its charged state for retention or neutral state for elution.[5][6][7]

  • Incorrect Sample pH: The pH of the sample load solution dictates the ionization state of this compound.

    • Solution: When using a cation-exchange cartridge, the sample pH should be adjusted to at least 2 pH units below the pKa of L-Hyoscyamine to ensure it is fully protonated (positively charged) and can bind effectively to the sorbent.[8] For reversed-phase sorbents, a higher pH might be needed to maintain it in a more neutral, hydrophobic state for retention.

  • Wash Solvent is Too Strong: The wash step is intended to remove matrix interferences, but an overly aggressive wash solvent can prematurely elute the target analyte.[2]

    • Solution: Optimize the wash solvent by testing different strengths. For instance, start with a weak solvent (e.g., 5% methanol in water) and gradually increase the organic content. The ideal wash solvent is the strongest one that removes interferences without eluting any this compound.[8]

  • Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[1][9]

    • Solution: For cation-exchange sorbents, the elution solvent must contain a basic modifier to neutralize the charge on the analyte and disrupt the ionic interaction. A common choice is a mixture of methanol and ammonium hydroxide (e.g., 5% NH₄OH in methanol).[4] For reversed-phase sorbents, increasing the percentage of organic solvent or using a stronger solvent (e.g., acetonitrile instead of methanol) can improve recovery.[1]

  • Improper Flow Rate: A flow rate that is too high during sample loading can prevent the analyte from having sufficient time to interact with the sorbent, leading to breakthrough.[10][11]

    • Solution: Reduce the flow rate during the sample loading step. A typical starting point is 1-2 mL/min.[1] Introducing a "soak time," where the sample remains stationary in the sorbent bed for a few minutes, can also enhance retention and recovery.[8][11]

Question 2: My recovery results are inconsistent and not reproducible. What could be the cause?

Answer: Poor reproducibility is often caused by subtle variations in the SPE procedure.

  • Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, the stationary phase can become deactivated, leading to inconsistent retention.[9]

    • Solution: Ensure that the sorbent bed remains fully wetted after the equilibration step. Do not let the solvent level drop below the top of the sorbent bed before adding the sample.

  • Sample Overloading: Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough and inconsistent recovery.[12]

    • Solution: If overloading is suspected, either reduce the sample volume/concentration or use a cartridge with a larger sorbent mass.[12]

  • Inconsistent Elution Volume: Using too little elution solvent can lead to incomplete recovery.[1]

    • Solution: Ensure the elution volume is sufficient and consistent for all samples. You can test this by collecting and analyzing a second elution fraction to see if a significant amount of analyte remains on the cartridge.[1][10]

Quantitative Data: L-Hyoscyamine Recovery with Different SPE Cartridges

The following table summarizes reported recovery data for L-Hyoscyamine using various SPE cartridges. Since this compound is a deuterated internal standard, its chemical behavior and recovery are expected to be nearly identical to that of L-Hyoscyamine.

SPE Sorbent TypeCartridge ExampleAnalyte(s)MatrixReported RecoveryReference
Mixed-Mode Cation ExchangeOasis MCXL-Hyoscyamine, ScopolaminePlant Extracts80-100%[4]
Hydrophilic-Lipophilic BalancedOasis HLBScopolamine, Hyoscyamine (IS)Human PlasmaHigh Sensitivity Achieved*[5]
Reversed-Phase C18Supelclean LC-18Hyoscyamine, ScopolamineRoot CulturesHigh Recovery**[6][7]
Hydrophilic-Lipophilic BalancedOasis HLBHyoscyamine, ScopolamineSerum & Urine86.0-105%[13]

*Specific recovery percentage not stated, but the method achieved high sensitivity for low analyte concentrations, implying efficient recovery. **Quantitative recovery percentage not provided, but the method was described as having "high recovery and reproducibility."

Detailed Experimental Protocols

This section provides a generalized, yet detailed, protocol for the extraction of this compound from a biological matrix (e.g., plasma) using a mixed-mode cation-exchange SPE cartridge.

Protocol: this compound Extraction using Mixed-Mode Cation-Exchange SPE

1. Sample Pre-treatment:

  • To 1 mL of plasma sample, add the internal standard (this compound).

  • Precipitate proteins by adding an equal volume of an appropriate organic solvent (e.g., methanol).[14]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Dilute the resulting supernatant with an acidic solution (e.g., 2% formic acid in water) to ensure the analyte is in its protonated, charged state.

2. SPE Cartridge Conditioning:

  • Pass 2 mL of methanol through the cartridge to wet and activate the sorbent.

  • Do not allow the cartridge to dry.

3. SPE Cartridge Equilibration:

  • Pass 2 mL of equilibration buffer (e.g., 0.1 M formic acid or the same acidic solution used for sample dilution) through the cartridge.

  • Ensure the sorbent bed remains wet before loading the sample.[11]

4. Sample Loading:

  • Load the pre-treated sample supernatant onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min).[11]

5. Washing:

  • Wash 1 (Polar Interference Removal): Pass 2 mL of a weak acidic solution (e.g., 0.1 M formic acid) to remove polar interferences.

  • Wash 2 (Non-polar Interference Removal): Pass 2 mL of methanol to remove non-polar, non-basic interferences.

6. Elution:

  • Elute the this compound by passing 2 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol) through the cartridge. This neutralizes the analyte, disrupting its ionic bond with the sorbent.[4]

  • Collect the eluate in a clean collection tube.

7. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.[15]

  • Vortex briefly and transfer to an autosampler vial for injection.

Visualizations

General SPE Workflow

The following diagram illustrates the standard step-by-step workflow for Solid-Phase Extraction.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Analyze 6. Analyze Elute->Analyze

Caption: Standard Solid-Phase Extraction (SPE) Workflow.

Troubleshooting Logic for Low Recovery

This diagram provides a decision-making workflow to troubleshoot low recovery of this compound.

Low_Recovery_Troubleshooting cluster_load cluster_wash cluster_elute Start Start: Low Recovery Detected CheckFractions Where is the analyte? (Analyze Load, Wash, Elute Fractions) Start->CheckFractions InLoad In Load Fraction (Analyte Not Retained) CheckFractions->InLoad Analyte in Load InWash In Wash Fraction (Premature Elution) CheckFractions->InWash Analyte in Wash NotEluted Retained on Cartridge (Not in Eluate) CheckFractions->NotEluted Analyte Not Found Sol_Load1 Check Sample pH (Ensure analyte is charged) InLoad->Sol_Load1 Sol_Load2 Reduce Load Flow Rate (Increase interaction time) InLoad->Sol_Load2 Sol_Load3 Use Stronger Sorbent (e.g., Mixed-Mode vs. C18) InLoad->Sol_Load3 Sol_Wash1 Decrease Wash Solvent Strength (Lower % organic) InWash->Sol_Wash1 Sol_Elute1 Increase Elution Solvent Strength (Add base or stronger solvent) NotEluted->Sol_Elute1 Sol_Elute2 Increase Elution Volume NotEluted->Sol_Elute2

Caption: Troubleshooting Decision Tree for Low SPE Recovery.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for L-Hyoscyamine: L-Hyoscyamine-d3 vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for the quantification of L-Hyoscyamine in biological matrices, focusing on the use of a deuterated internal standard, L-Hyoscyamine-d3, versus a non-deuterated alternative, Scopolamine. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods, particularly in regulated environments. This document presents supporting experimental data from various studies, details relevant experimental protocols, and discusses the theoretical advantages and disadvantages of each approach.

Executive Summary

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is generally considered the gold standard in quantitative bioanalysis by mass spectrometry.[1] The co-elution of the analyte and its SIL-IS, along with their nearly identical chemical and physical properties, allows for effective compensation of variability in sample preparation, chromatography, and ionization.[2] However, the availability and cost of SIL-IS can be prohibitive.[1] In such cases, a structural analog, like Scopolamine, can be a viable alternative. This guide provides a data-driven comparison of these two approaches for the analytical method validation of L-Hyoscyamine.

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of analytical methods for L-Hyoscyamine using either a deuterated or a non-deuterated internal standard. It is important to note that the data presented are compiled from different studies and, therefore, the experimental conditions may vary.

Table 1: Method Validation Parameters with this compound (or similar deuterated tropane alkaloid) as Internal Standard

Validation ParameterReported PerformanceSource
Linearity Range 3.03 – 315.76 pg/mL (for Scopolamine with [¹³C,²H₃]-Scopolamine IS)[3]
Precision (RSD%) Intra-day: 1.28 – 10.46%; Inter-day: 1.28 – 10.46% (for Scopolamine)[3]
Accuracy (% Recovery) 96.89 – 110.53% (for Scopolamine)[3]
Recovery (%) Analyte: 78.63%; IS: 76.21% (for Scopolamine)[3]
Lower Limit of Quantification (LLOQ) 5 pg/mL (for Scopolamine)[4]

Table 2: Method Validation Parameters with Scopolamine as Internal Standard

Validation ParameterReported PerformanceSource
Linearity Range 20 – 500 pg/mL[5]
Precision (RSD%) Within-run: 1.9 – 3.4%; Between-run: 1.2 – 5.0%[5]
Accuracy (% Relative Error) Within-run: -3.3 to +5.1%; Between-run: -4.5 to +2.5%[5]
Recovery (%) Not explicitly stated
Lower Limit of Quantification (LLOQ) 20 pg/mL[5][6]

Discussion of Comparative Data

The data suggests that methods employing a deuterated internal standard can achieve a lower LLOQ, indicating higher sensitivity.[3][4] Both approaches demonstrate excellent linearity, precision, and accuracy, well within the acceptance criteria for bioanalytical method validation. The choice between the two will likely depend on the specific requirements of the study, including the need for high sensitivity, and budget constraints.

Experimental Protocols

The following are generalized experimental protocols for the quantification of L-Hyoscyamine in human plasma using LC-MS/MS with either this compound or Scopolamine as an internal standard. These protocols are synthesized from multiple sources and should be optimized for specific laboratory conditions.[3][5][7]

Method 1: Using this compound as Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma, add 50 µL of this compound working solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.2 M NaOH and vortex for another 30 seconds.

  • Add 3.0 mL of extraction solvent (e.g., ethyl acetate:n-hexane, 70:30 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 300 µL of mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., Zorbax XDB-C18, 4.6 x 50 mm, 1.8 µm)[4]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Hyoscyamine: To be determined (e.g., 290.2 > 124.2)

    • This compound: To be determined (e.g., 293.2 > 127.2)

Method 2: Using Scopolamine as Internal Standard

1. Sample Preparation (Solid-Phase Extraction)

  • To 1.0 mL of human plasma, add a known amount of Scopolamine working solution.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., water, low percentage of organic solvent).

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol, acetonitrile).

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in mobile phase.

2. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase: Isocratic or gradient elution with ammonium acetate buffer and methanol.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+) or ESI+[5]

  • MRM Transitions:

    • L-Hyoscyamine: To be determined (e.g., 290.2 > 124.2)

    • Scopolamine: To be determined (e.g., 304.2 > 138.2)

Mandatory Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound or Scopolamine) Plasma_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (from Calibration Curve) Ratio_Calculation->Concentration_Determination

Caption: A generalized workflow for the bioanalysis of L-Hyoscyamine in plasma.

Internal_Standard_Comparison cluster_SIL This compound (SIL-IS) cluster_Analog Scopolamine (Structural Analog) SIL_Pros Advantages: - Co-elutes with analyte - Compensates for matrix effects effectively - High accuracy and precision SIL_Cons Disadvantages: - Higher cost - Potential for isotopic instability - May mask certain analytical issues Analog_Pros Advantages: - Lower cost - Readily available - Can reveal issues with the method Analog_Cons Disadvantages: - Different chromatographic retention - May not fully compensate for matrix effects - Different ionization efficiency L_Hyoscyamine L-Hyoscyamine Analysis cluster_SIL cluster_SIL L_Hyoscyamine->cluster_SIL cluster_Analog cluster_Analog L_Hyoscyamine->cluster_Analog

Caption: Comparison of deuterated vs. non-deuterated internal standards.

Conclusion

The validation of an analytical method for L-Hyoscyamine can be successfully achieved using either a deuterated internal standard like this compound or a non-deuterated structural analog such as Scopolamine. The choice of internal standard will impact the method's sensitivity, cost, and the degree to which it can compensate for analytical variability.

  • This compound is the preferred choice for achieving the highest level of accuracy and sensitivity, as it closely mimics the behavior of the analyte. However, careful consideration must be given to the stability of the deuterium label and the potential for isotopic interference.[8][9]

  • Scopolamine offers a cost-effective and readily available alternative. While it may not perfectly track the analyte through the entire analytical process due to differences in chemical structure and chromatographic behavior, a well-validated method using Scopolamine can still provide reliable and accurate results.[5]

Ultimately, the decision rests on a balance between the analytical performance requirements of the study and the practical constraints of budget and resource availability. It is imperative that whichever internal standard is chosen, a thorough method validation is conducted to ensure the reliability of the analytical data.

References

A Head-to-Head Battle of Internal Standards: L-Hyoscyamine-d3 vs. Scopolamine-d3 in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of tropane alkaloids, the choice of an appropriate internal standard is paramount for robust and reliable bioanalytical data. This guide provides an in-depth comparison of two commonly used deuterated internal standards, L-Hyoscyamine-d3 and Scopolamine-d3, supported by experimental data from published literature.

The selection of an internal standard (IS) is a critical step in the development of quantitative bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any variability.[2][3] Stable isotope-labeled (SIL) internal standards, such as this compound and Scopolamine-d3, are considered the gold standard as they share almost identical physicochemical properties with their non-labeled counterparts.[3]

This guide delves into the practical application and performance of this compound and Scopolamine-d3 as internal standards, primarily in the context of quantifying their respective non-deuterated analogs, L-hyoscyamine (atropine's levorotatory isomer) and scopolamine. L-hyoscyamine and scopolamine are structurally similar tropane alkaloids with significant pharmacological activities.[4][5]

Experimental Data Synopsis

The following table summarizes key validation parameters from studies utilizing either Scopolamine-d3 or a closely related analog as an internal standard. Direct comparative studies between this compound and Scopolamine-d3 for the same analyte are scarce in publicly available literature; therefore, this table collates data from separate, relevant studies to facilitate an informed comparison.

ParameterMethod using Scopolamine-d3 as IS for Scopolamine Analysis[6][7]Method using Scopolamine as IS for L-hyoscyamine Analysis[8]
Analyte ScopolamineL-hyoscyamine
Matrix Human PlasmaHuman Plasma
Linearity Range 3.03–315.76 pg/mL20-500 pg/mL
Correlation Coefficient (r²) 0.999Not Reported
Intra-day Precision (%CV) 1.28–10.46%1.9-3.4% (within-run)
Inter-day Precision (%CV) 1.28–10.46%1.2-5.0% (between-run)
Intra-day Accuracy (%Recovery) 96.89–110.53%-3.3 to +5.1% (relative error)
Inter-day Accuracy (%Recovery) 96.89–110.53%-4.5 to +2.5% (relative error)
Recovery of Analyte (%) 78.63%Not Reported
Recovery of IS (%) 76.21%Not Reported

Experimental Methodologies

The following are representative experimental protocols for bioanalytical methods using Scopolamine-d3 and Scopolamine as internal standards.

Protocol 1: Quantification of Scopolamine in Human Plasma using Scopolamine-d3 ([13C,2H3]-Scopolamine) as Internal Standard[6][7]
  • Sample Preparation: A liquid-liquid extraction technique was employed for sample preparation.

  • Chromatographic Separation:

    • Column: Cyano bonded phase column (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with ammonium format buffer:methanol (60:40).

    • Flow Rate: 1 mL/min.

    • Run Time: 3.8 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Scopolamine: m/z 304/138

      • [13C,2H3]-Scopolamine (IS): m/z 308/142

Protocol 2: Quantification of L-hyoscyamine in Human Plasma using Scopolamine as Internal Standard[8]
  • Sample Preparation: Specific details of the sample preparation were not provided in the abstract.

  • Chromatographic Separation: The method achieved a run time of 1.8 minutes with baseline separation of the internal standard from L-hyoscyamine.

  • Mass Spectrometric Detection:

    • Instrument: API III-Plus LC/MS/MS.

    • Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific m/z transitions were not detailed in the abstract.

Visualizing the Workflow and Molecular Relationships

To better understand the application of these internal standards, the following diagrams illustrate a typical experimental workflow and the structural relationship between the analytes and their corresponding deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound or Scopolamine-d3) Sample->Spike Extract Extraction (e.g., LLE, SPE, PPT) Spike->Extract Evap_Recon Evaporation & Reconstitution Extract->Evap_Recon Inject Injection into LC-MS/MS Evap_Recon->Inject Chrom Chromatographic Separation Inject->Chrom Ionize Ionization (e.g., ESI, APCI) Chrom->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Bioanalytical Workflow Using an Internal Standard

G cluster_hyoscyamine L-Hyoscyamine and its Internal Standard cluster_scopolamine Scopolamine and its Internal Standard L_Hyoscyamine L-Hyoscyamine (Analyte) L_Hyoscyamine_d3 This compound (Internal Standard) L_Hyoscyamine->L_Hyoscyamine_d3 Structural Analogs (Isotopically Labeled) Scopolamine Scopolamine (Analyte) Scopolamine_d3 Scopolamine-d3 (Internal Standard) Scopolamine->Scopolamine_d3 Structural Analogs (Isotopically Labeled)

Analyte and Internal Standard Structural Relationship

Discussion and Conclusion

The primary role of an internal standard is to accurately reflect the analytical variability of the target analyte.[2] Stable isotope-labeled internal standards are the preferred choice for LC-MS/MS bioanalysis because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization effects.[3]

The data presented for the use of Scopolamine-d3 in the quantification of scopolamine demonstrates excellent performance, with high precision and accuracy over a relevant concentration range.[6][7] The recovery of the internal standard closely mirrored that of the analyte, indicating that it effectively compensated for variations during sample processing.[6][7]

While direct experimental data for this compound was not found in the initial search, the use of scopolamine (a structural analog) as an internal standard for L-hyoscyamine also yielded a method with good precision and accuracy.[8] However, it is generally accepted that a stable isotope-labeled internal standard (like this compound for L-hyoscyamine analysis) would be superior to a structural analog (like scopolamine). This is because even minor structural differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, potentially compromising the accuracy of quantification.

References

A Researcher's Guide to Certified Reference Materials for L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable certified reference material (CRM) is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comparative overview of commercially available L-Hyoscyamine-d3 CRMs, which are primarily utilized as internal standards in the quantitative analysis of L-Hyoscyamine by mass spectrometry.

This guide presents a summary of key specifications from various suppliers, detailed experimental protocols for common applications, and visual workflows to aid in methodological implementation.

Comparison of this compound Certified Reference Materials

The selection of an appropriate this compound CRM hinges on several key parameters, including isotopic purity, chemical purity, and the supplier's quality certifications. Below is a comparative table summarizing the specifications of this compound CRMs from prominent suppliers.

SupplierProduct NameCatalog NumberIsotopic PurityChemical PurityFormatStorage Conditions
Cayman Chemical (-)-Hyoscyamine-d326760≥99% deuterated forms (d1-d3)[1]≥95% ((-)-Hyoscyamine)Solid-20°C
LGC Standards (-)-Hyoscyamine-d3 (N-methyl-d3)CDN-D-783698 atom % D[2]min 98%Neat+4°C[2]
MedchemExpress This compoundHY-114333SNot specifiedNot specifiedSolid-80°C (6 months), -20°C (1 month) for stock solution[3]
LabSolutions This compoundNot specifiedNot specified98%[4]Not specifiedNot specified

Experimental Protocols: Quantification of L-Hyoscyamine in Human Plasma using LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the accurate quantification of L-Hyoscyamine in biological matrices. Below are two detailed experimental protocols adapted from peer-reviewed scientific literature.

Protocol 1: Sensitive and Specific LC/MS/MS Method

This protocol outlines a method with a linearity range of 20-500 pg/mL in 1.0 mL of plasma.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of human plasma, add the internal standard (this compound) solution.

  • Vortex the sample.

  • Add a suitable organic extraction solvent (e.g., ethyl acetate).

  • Vortex mix for an adequate time to ensure thorough extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: API III-Plus LC/MS/MS[5]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI)[5]

  • Mode: Multiple Reaction Monitoring (MRM)[5]

  • MRM Transitions:

    • L-Hyoscyamine: m/z 290.1 → 124.1[6]

    • This compound: m/z 293.1 → 127.1 (predicted)

  • Run Time: 1.8 minutes[5]

Protocol 2: Chiral Separation and Quantification

This method is suitable for the specific quantification of the l-enantiomer.[6]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Similar to Protocol 1, perform a liquid-liquid extraction of L-Hyoscyamine and the this compound internal standard from human plasma.

2. LC-MS/MS Conditions:

  • LC Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)[6]

  • Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[6]

  • Mass Spectrometry: Tandem mass spectrometry.

  • MRM Transition for L-Hyoscyamine: m/z 290.1 → 124.1[6]

Visualizing the Workflow and Pathway

To further clarify the experimental process and the biological context of L-Hyoscyamine, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Collect Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification

LC-MS/MS Quantification Workflow

L-Hyoscyamine is a tropane alkaloid that acts as a competitive antagonist of muscarinic acetylcholine receptors. This antagonism is the basis of its pharmacological effects.

signaling_pathway cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_ligands Ligands cluster_effect Cellular Response mAChR mAChR Response Downstream Signaling & Physiological Effect mAChR->Response Initiates ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Hyoscyamine L-Hyoscyamine / this compound Hyoscyamine->mAChR Competitively Inhibits

L-Hyoscyamine's Mechanism of Action

References

A Comparative Guide to the Cross-Validation of L-Hyoscyamine-d3 and Other Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Hyoscyamine-d3 as an analytical standard against other alternatives, supported by experimental data from published studies. The use of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This document outlines the performance characteristics of deuterated and non-deuterated standards in the quantification of L-Hyoscyamine.

The Gold Standard: Isotopic Dilution with this compound

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods.[1] The key advantage of a deuterated standard is its near-identical chemical and physical properties to the analyte of interest. This structural similarity ensures that the standard and the analyte behave almost identically during sample extraction, chromatographic separation, and ionization, effectively compensating for matrix effects and other sources of variability.

Alternative Analytical Standards

While deuterated standards are preferred, other compounds with structural similarity to L-Hyoscyamine have been successfully used as internal standards in various analytical methods. A common non-deuterated alternative is Scopolamine, another tropane alkaloid that is often analyzed alongside L-Hyoscyamine.

Performance Data: A Comparative Overview

The following tables summarize the performance of analytical methods for L-Hyoscyamine using both deuterated and non-deuterated internal standards, as reported in various studies.

Table 1: Performance of LC-MS/MS Methods for L-Hyoscyamine Quantification

ParameterMethod with this compound (or similar deuterated standard)Method with Scopolamine as Internal Standard
Linearity Range 20.0-400 pg/mL[2]20-500 pg/mL[3]
Accuracy (% RE) -2.7% to 4.5%[2]-4.5% to +2.5%[3]
Precision (% RSD) Within 6.3%[2]1.2% to 5.0% (between-run)[3]
Lower Limit of Quantification (LLOQ) 20.0 pg/mL[2]20 pg/mL[3]

Table 2: Performance of Other Analytical Methods for L-Hyoscyamine

MethodInternal StandardLinearity RangeAccuracyPrecision (% RSD)Limit of Quantification (LOQ)
GC-MS Not specified6.250-1200 µg/mL[4]Not specifiedNot specified6.25 µg/mL[4]
HPLC None (External Standard)Not specifiedRecovery: Not specifiedNot specifiedNot specified

Experimental Protocols

LC-MS/MS Method for L-Hyoscyamine in Human Plasma (with Scopolamine IS)[3]
  • Sample Preparation: Liquid-liquid extraction of 1.0 mL of human plasma.

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometry: API III-Plus LC/MS/MS system operated in multiple reaction monitoring (MRM) mode with atmospheric pressure chemical ionization (APCI).

  • Internal Standard: Scopolamine.

LC-MS/MS Method for L-Hyoscyamine in Human Plasma (Deuterated IS implied)[2]
  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Chromatography: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm) with a stepwise gradient elution using n-hexane, isopropanol, and diethylamine as mobile phases.

  • Mass Spectrometry: Tandem mass spectrometry with parent-product (m/z) transition pair of 290.1 → 124.1 for L-Hyoscyamine.

  • Internal Standard: While not explicitly named as this compound, the context of modern bioanalytical practice strongly suggests a deuterated form of L-Hyoscyamine or a closely related molecule was used to achieve the reported accuracy and precision.

GC-MS Method for L-Hyoscyamine in Plant Material[4]
  • Instrumentation: Varian-Chrompack 3800 gas chromatograph coupled to a Saturn 2000 mass detector with an ion trap detector.

  • Chromatographic Column: Chrompack WCOT-Fused Silica CP Sil 8 CB (30 m x 0.25 mm I.D., film thickness 0.25 µm).

  • Ionization: Electron impact ionization (70 eV).

  • Internal Standard: Not specified in the provided abstract.

Visualizing Analytical and Biological Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical bioanalytical cross-validation workflow and the biosynthetic pathway of L-Hyoscyamine.

Bioanalytical_Method_Cross_Validation_Workflow cluster_MethodA Analytical Method A (e.g., with this compound) cluster_MethodB Analytical Method B (e.g., with Scopolamine IS) A_QC Prepare QC Samples A_Analyze Analyze Samples A_QC->A_Analyze A_Data Generate Data A A_Analyze->A_Data Compare Compare Datasets A_Data->Compare B_QC Prepare Identical QC Samples B_Analyze Analyze Samples B_QC->B_Analyze B_Data Generate Data B B_Analyze->B_Data B_Data->Compare Report Validation Report Compare->Report Assess Linearity, Accuracy, Precision

Bioanalytical Method Cross-Validation Workflow

L_Hyoscyamine_Biosynthesis_Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine decarboxylase N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-methyltransferase Tropinone Tropinone N_Methylputrescine->Tropinone Putrescine oxidase Tropine Tropine Tropinone->Tropine Tropinone reductase I Littorine Littorine Tropine->Littorine Condensation with Phenyllactate Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde Cyp80F1 L_Hyoscyamine L-Hyoscyamine Hyoscyamine_aldehyde->L_Hyoscyamine Reduction

L-Hyoscyamine Biosynthesis Pathway

Conclusion

The data presented in this guide demonstrate that both deuterated and non-deuterated internal standards can be used to develop robust and reliable analytical methods for the quantification of L-Hyoscyamine. However, the use of a stable isotope-labeled internal standard such as this compound is generally recommended, especially for regulatory submissions, as it provides the most effective means of compensating for analytical variability. The choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, and the nature of the biological matrix being analyzed.

References

Inter-Laboratory Comparison of Analytical Methods Utilizing L-Hyoscyamine-d3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the quantification of L-Hyoscyamine, with a focus on the essential role of the deuterated internal standard, L-Hyoscyamine-d3.

This guide provides an objective comparison of various analytical techniques for the quantification of L-Hyoscyamine, a tropane alkaloid and the active enantiomer of atropine. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and precise results in complex matrices. This document summarizes quantitative performance data from various validated methods, details experimental protocols, and provides visual workflows to aid in method selection and implementation. Deuterated standards like this compound are instrumental in correcting for variability during sample preparation and analysis, ensuring data integrity across different laboratories and analytical runs.[1][2]

Comparative Analysis of Method Performance

The selection of an appropriate analytical method for L-Hyoscyamine quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. While several techniques are available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard due to its high sensitivity and specificity, particularly when used with a deuterated internal standard. The following table summarizes typical performance characteristics of common analytical methods.

MethodTypical Linearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Quantification (LOQ)
LC-MS/MS 20 - 500 pg/mL (in plasma)[3]89 - 113%[4]< 15%[4]0.02 ng/mL (in serum/urine)[5]
GC-MS 0.05 - 5 ng/mL90 - 110%< 15%3.125 µg/mL
HPLC-UV 1 - 100 µg/mL95 - 105%< 5%1 µg/mL
Capillary Electrophoresis (CE) Not explicitly stated, but offers low detection limits[6]Not explicitly statedNot explicitly statedLower than polarimetry[6]

The Critical Role of this compound as an Internal Standard

In quantitative analysis, particularly with LC-MS/MS, an internal standard is added to all samples, calibrators, and quality controls to correct for variations in sample preparation and instrument response. An ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound. This is because it has nearly identical chemical and physical properties to L-Hyoscyamine, meaning it will behave similarly during extraction, chromatography, and ionization. However, due to its mass difference, it can be distinguished by the mass spectrometer. The use of a deuterated internal standard is essential for compensating for matrix effects and improving the accuracy and precision of the measurement.[1][2][4]

Experimental Protocols

Below are representative experimental protocols for the quantification of L-Hyoscyamine using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma
  • Aliquoting: To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound).

  • Basification: Add 100 µL of 1 M sodium hydroxide and vortex for 30 seconds to basify the sample.

  • Extraction: Add 5.0 mL of a methyl tert-butyl ether (MTBE) and dichloromethane (80:20, v/v) mixture. Cap and vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Chromatographic System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A chiral column, such as a Chiralpak MZ (250 mm × 4.6 mm, 5.0 μm), is often used to separate L-Hyoscyamine from its D-enantiomer.[7]

  • Mobile Phase: A typical mobile phase for chiral separation consists of a mixture of n-hexane, isopropanol, and diethylamine in a gradient elution mode.[7] For non-chiral separations on a C18 column, a gradient of acetonitrile and water with 0.1% formic acid is common.

  • Flow Rate: 0.8 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion mode with multiple reaction monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI).

  • MRM Transitions:

    • L-Hyoscyamine: m/z 290.1 → 124.1[7]

    • This compound: m/z 293.1 → 127.1 (hypothetical, based on a +3 Da shift)

Visualizing the Workflow and Logic

The following diagrams illustrate the analytical workflow and the logical principle of using an internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate extract->evap reconstitute Reconstitute evap->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection hplc->ms ratio Calculate Peak Area Ratio (Analyte/IS) ms->ratio curve Quantify against Calibration Curve ratio->curve result Final Concentration curve->result

Analytical workflow for L-Hyoscyamine quantification.

internal_standard_logic cluster_process Analytical Process sample_prep Sample Preparation Variation (e.g., incomplete extraction) analyte L-Hyoscyamine Signal sample_prep->analyte Affects is This compound Signal sample_prep->is Affects Equally instrument_drift Instrumental Variation (e.g., injection volume, ionization suppression) instrument_drift->analyte Affects instrument_drift->is Affects Equally ratio Ratio (Analyte / IS) analyte->ratio is->ratio result Accurate Quantification ratio->result Corrects for Variation

Correction of variability by the internal standard.

Conclusion

The choice of analytical methodology for L-Hyoscyamine is pivotal for obtaining reliable data in research and drug development. While various techniques are available, LC-MS/MS offers superior sensitivity and selectivity. The incorporation of this compound as an internal standard is a non-negotiable aspect of a robust and accurate quantitative method, as it effectively mitigates the impact of procedural and matrix-induced variations. Laboratories aiming for high-quality, reproducible data should prioritize the use of validated LC-MS/MS methods employing a deuterated internal standard. Regular participation in proficiency testing schemes, where available, is also recommended to ensure the ongoing accuracy and comparability of laboratory results.[8]

References

L-Hyoscyamine-d3: A Comparative Guide to Bioanalytical Performance in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical research, the accurate quantification of therapeutic agents in complex biological matrices is paramount. L-Hyoscyamine, the pharmacologically active enantiomer of atropine, requires sensitive and robust analytical methods for its determination in pharmacokinetic and toxicological studies.[1][2] The use of a stable isotope-labeled internal standard, such as L-Hyoscyamine-d3, is a cornerstone of achieving high-quality data in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of analytical methods for L-hyoscyamine in various biological matrices, highlighting the pivotal role of deuterated internal standards.

Performance in Human Plasma

Human plasma is a primary matrix for monitoring systemic drug exposure. The data presented below summarizes the performance of validated LC-MS/MS methods for the quantification of L-hyoscyamine in this matrix. These methods typically employ a deuterated internal standard to compensate for variability in sample preparation and instrument response.

Performance MetricMethod 1[3]Method 2[1]
Linearity Range 20–500 pg/mL20.0–400 pg/mL
Within-run Precision (%RSD) 1.9–3.4%< 6.3%
Between-run Precision (%RSD) 1.2–5.0%Not Reported
Within-run Accuracy (%RE) -3.3 to +5.1%-2.7% to 4.5%
Between-run Accuracy (%RE) -4.5 to +2.5%Not Reported
Internal Standard ScopolamineNot specified, but use of an IS is standard

RSD: Relative Standard Deviation, RE: Relative Error

The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis. It offers superior compensation for matrix effects and extraction variability compared to structurally similar but non-isotopically labeled internal standards like scopolamine.[3] Matrix effects, which are the alteration of ionization efficiency by co-eluting matrix components, are a significant challenge in bioanalysis.[4][5] A deuterated internal standard co-elutes with the analyte and experiences nearly identical matrix effects, leading to a more accurate and precise quantification.

Performance in Human Urine

Urine is another critical matrix for assessing drug elimination and metabolism. The principles of bioanalysis in urine are similar to plasma, with a strong emphasis on mitigating matrix effects.

Performance MetricMethod 3[6]Method 4[2]
Linearity Range Not specified, fortified at 0.2 and 10 ng/mL0.2–100 ng/mL
Recovery 86.0–105%> 53%
Limit of Detection (LOD) 0.02 ng/mL0.02 to 0.05 ng/mL
Interday Precision (%RSD) Not Reported< 10%
Intraday Precision (%RSD) Not Reported< 10%
Within-day Accuracy Not Reported-9.8% to +8.8%
Between-day Accuracy Not ReportedNot Reported
Internal Standard Not specifiedHomatropine

While one of the cited methods for urine analysis used homatropine as an internal standard, a deuterated standard such as this compound would be expected to provide more reliable results by more closely mimicking the behavior of the analyte during sample processing and analysis.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for the analysis of L-hyoscyamine in biological matrices.

Key Experiment: LC-MS/MS Analysis of L-Hyoscyamine in Human Plasma

Objective: To quantify the concentration of L-hyoscyamine in human plasma samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of human plasma, add the internal standard (e.g., this compound).

    • Alkalinize the plasma sample.

    • Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).[2]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Separation:

    • Column: A chiral column is often necessary to separate L-hyoscyamine from its D-enantiomer.[1] For instance, a Chiral MZ column (250 mm × 4.6 mm, 5.0 μm) can be used.[1]

    • Mobile Phase: A gradient elution with a mixture of solvents like n-hexane, isopropanol, and diethylamine is employed.[1]

    • Flow Rate: A typical flow rate is maintained for optimal separation.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode is commonly used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions:

      • L-hyoscyamine: m/z 290.1 → 124.1[1]

      • This compound: The transition would be shifted by the mass of the deuterium labels (e.g., m/z 293.1 → 127.1, assuming three deuterium atoms on a stable part of the molecule).

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing the bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evap Evaporate extract->evap reconstitute Reconstitute evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject Transfer separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition & Processing detect->data Generate Data G cluster_cell Target Cell ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Binds G_Protein G-Protein M_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response Effector->Response Leads to Hyoscyamine L-Hyoscyamine Hyoscyamine->M_Receptor Blocks

References

The Gold Standard for Bioanalysis: Why Deuterated Internal Standards Outperform in Hyoscyamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. This is particularly true for potent compounds like hyoscyamine, a tropane alkaloid with significant pharmaceutical applications. While various internal standards can be employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a critical evaluation reveals that deuterated internal standards offer superior performance compared to their non-deuterated counterparts. This guide provides a data-driven comparison, detailed experimental protocols, and a logical framework for selecting the optimal internal standard for hyoscyamine analysis.

The core advantage of a deuterated internal standard, such as a stable isotope-labeled version of the analyte, lies in its near-identical physicochemical properties to the target compound.[1][2] This includes similar extraction recovery, ionization efficiency, and chromatographic retention time.[3][4][5] Consequently, any variations that occur during sample preparation and analysis will affect both the analyte and the internal standard to the same degree, leading to a more accurate and precise measurement of the analyte's concentration.[1][2][4]

Non-deuterated internal standards, often structural analogs, may not perfectly mimic the behavior of the analyte, potentially leading to inaccuracies in quantification, especially in complex biological matrices where matrix effects can be significant.[6][7]

Performance Data: A Side-by-Side Comparison

The following table summarizes the performance characteristics of LC-MS/MS methods for the quantification of tropane alkaloids using either a deuterated or a non-deuterated internal standard. For a relevant comparison to hyoscyamine, we present data from a study on its stereoisomer, scopolamine, which utilized a deuterated internal standard, and a study on L-hyoscyamine that employed a non-deuterated internal standard (scopolamine).

Performance MetricDeuterated Internal Standard ([¹³C,²H₃]-Scopolamine for Scopolamine)[2]Non-Deuterated Internal Standard (Scopolamine for L-Hyoscyamine)[8]
Linearity Range 3.03–315.76 pg/mL20-500 pg/mL
Correlation Coefficient (r²) 0.999Not explicitly stated, but linearity was validated.
Intra-day Precision (%RSD) 1.28–10.46%1.9-3.4%
Inter-day Precision (%RSD) Not explicitly stated1.2-5.0%
Accuracy (%RE) 96.89–110.53%-4.5 to +2.5%
Recovery Analyte: 78.63%, IS: 76.21%Not explicitly stated

Note: The data is extracted from two different studies and while indicative, direct head-to-head experimental comparisons would provide the most definitive results.

While both methods demonstrate acceptable performance, the use of a deuterated internal standard in the scopolamine analysis showcases excellent recovery for both the analyte and the internal standard, indicating effective compensation for sample preparation variability.[2]

The Rationale for Deuterated Internal Standards

The superiority of deuterated internal standards in mass spectrometry-based quantification can be visualized through a logical workflow. The primary goal is to correct for any potential loss or variation during the analytical process to ensure that the final measured response ratio accurately reflects the initial analyte concentration.

G cluster_0 Sample Preparation cluster_1 Extraction & Cleanup cluster_2 LC-MS/MS Analysis cluster_3 Quantification Analyte_Initial Initial Analyte (Hyoscyamine) Extraction Extraction Process (e.g., LLE, SPE) Analyte_Initial->Extraction IS_D_Initial Deuterated IS (Known Amount) IS_D_Initial->Extraction IS_ND_Initial Non-Deuterated IS (Known Amount) IS_ND_Initial->Extraction Ionization Ionization Source (Matrix Effects) Extraction->Ionization Detection MS/MS Detection Ionization->Detection Ratio_D Response Ratio (Analyte / Deuterated IS) Detection->Ratio_D Similar Behavior Ratio_ND Response Ratio (Analyte / Non-Deuterated IS) Detection->Ratio_ND Potential for Different Behavior Accurate_Quant Accurate & Precise Quantification Ratio_D->Accurate_Quant Leads to Inaccurate_Quant Inaccurate & Imprecise Quantification Ratio_ND->Inaccurate_Quant May lead to

Caption: Workflow illustrating how deuterated internal standards better correct for analytical variability.

Experimental Protocols

To provide a practical context, here are the summarized experimental methodologies from the referenced studies.

Method 1: Quantification of Scopolamine using a Deuterated Internal Standard[2]
  • Analyte: Scopolamine

  • Internal Standard: [¹³C,²H₃]-Scopolamine

  • Sample Preparation: Liquid-Liquid Extraction (LLE).

  • Chromatography:

    • Column: Cyano bonded phase column (150 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with ammonium format buffer:methanol (60:40).

    • Flow Rate: 1 mL/min.

    • Run Time: 3.8 min.

  • Mass Spectrometry:

    • Ionization: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Scopolamine (m/z 304/138), [¹³C,²H₃]-Scopolamine (m/z 308/142).

Method 2: Quantification of L-Hyoscyamine using a Non-Deuterated Internal Standard[8]
  • Analyte: L-Hyoscyamine

  • Internal Standard: Scopolamine

  • Sample Preparation: Not explicitly detailed, but involved extraction from 1.0 mL of plasma.

  • Chromatography:

    • Run Time: 1.8 min with baseline separation of the internal standard from L-hyoscyamine.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Not explicitly stated.

Conclusion

For researchers, scientists, and drug development professionals engaged in the quantification of hyoscyamine, the evidence strongly supports the use of a deuterated internal standard. While a well-validated method with a non-deuterated internal standard can provide acceptable results, the inherent chemical and physical similarities of a deuterated standard to the analyte ensure a higher degree of accuracy and precision by more effectively compensating for variations in sample preparation and matrix effects. This leads to more robust and reliable data, which is critical in regulated environments and for making informed decisions in drug development. The initial investment in a deuterated standard is often justified by the improved data quality and reduced risk of analytical error.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice and validation of an internal standard are critical for robust and reliable bioanalytical data. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols, all within the framework of current regulatory guidelines.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) assays. Among SIL-IS, deuterated standards are frequently employed due to their cost-effectiveness and commercial availability. However, their use is not without potential challenges. This guide will delve into the regulatory landscape, compare the performance of deuterated standards against other common internal standards, and provide practical experimental protocols for their validation.

Regulatory Framework: A Harmonized Approach

The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by major regulatory agencies like the FDA and EMA, provides a harmonized framework for the validation of bioanalytical methods.[1][2][3][4] While the guidelines do not mandate the use of a specific type of internal standard, they emphasize the need for a well-characterized and stable IS that can reliably track the analyte of interest.[5]

When using a SIL-IS, including deuterated standards, the ICH M10 guideline and other regulatory documents highlight several key validation parameters that must be thoroughly assessed.[1][6]

Validation ParameterKey Considerations for Deuterated Standards as per ICH M10
Selectivity The method must be able to differentiate the analyte and the deuterated standard from endogenous matrix components and other potential interferences.
Matrix Effect The influence of the biological matrix on the ionization of the analyte and the deuterated standard must be evaluated to ensure that the IS accurately compensates for any suppression or enhancement of the signal.[7]
Carryover The potential for residual analyte or deuterated standard from a high-concentration sample to affect the measurement of a subsequent low-concentration sample must be assessed.
Accuracy & Precision The method's accuracy (closeness to the true value) and precision (reproducibility) must be demonstrated across the entire calibration range.
Stability The stability of the analyte and the deuterated standard must be evaluated under various conditions, including in the biological matrix, during sample processing, and in processed samples.
Isotopic Purity & Cross-Talk The isotopic purity of the deuterated standard must be known, and the potential for cross-talk (contribution of the analyte's signal to the standard's signal, and vice versa) must be assessed and minimized.[8][9]

Performance Comparison: Deuterated Standards vs. Alternatives

While deuterated standards are a popular choice, other types of internal standards, such as those labeled with ¹³C or ¹⁵N, and structural analogs, are also used. The choice of internal standard can significantly impact assay performance.

Deuterated vs. ¹³C-Labeled Internal Standards

Deuterated standards can sometimes exhibit a chromatographic isotope effect, leading to a slight shift in retention time compared to the unlabeled analyte.[10][11][12][13] This can be problematic if the analyte and IS elute in a region of variable matrix effects, as the IS may not accurately track the analyte's ionization suppression or enhancement.[10][11] In contrast, ¹³C-labeled standards generally co-elute perfectly with the analyte, providing more reliable compensation for matrix effects.[11][12][13]

Performance ParameterDeuterated Internal Standard¹³C-Labeled Internal Standard
Chromatographic Co-elution May exhibit a slight retention time shift.[10][11][12][13]Generally co-elutes perfectly with the analyte.[11][12][13]
Matrix Effect Compensation Can be less effective if chromatographic shift occurs in a region of variable ion suppression.[10][11]Typically provides more accurate compensation due to co-elution.[11][12][13]
Isotopic Interference Potential for natural abundance isotopes of the analyte to interfere with the deuterated standard signal, especially with low mass differences.Less prone to interference from natural abundance isotopes of the analyte.
Cost & Availability Generally more cost-effective and widely available.Often more expensive and less readily available.

Experimental Data Snapshot: A study comparing ¹³C and deuterated internal standards for the analysis of amphetamines by UPLC-MS/MS found that the ¹³C-labeled standards co-eluted with their respective analytes under various chromatographic conditions, while the deuterated standards showed slight separation. This led to improved compensation for ion suppression effects when using the ¹³C-labeled standards.[13]

Deuterated Standards vs. Structural Analogs

Structural analogs are non-isotopically labeled compounds that are chemically similar to the analyte. While they can be a viable option when a SIL-IS is unavailable, they often have different physicochemical properties, leading to differences in extraction recovery, chromatographic retention, and ionization efficiency.[14][15]

Performance ParameterDeuterated Internal StandardStructural Analog Internal Standard
Physicochemical Properties Nearly identical to the analyte.Similar, but not identical to the analyte.[14]
Extraction Recovery Closely mimics the analyte's recovery.May differ significantly from the analyte's recovery.[14]
Chromatographic Behavior Generally similar, with potential for minor shifts.Can have significantly different retention times.[14]
Ionization Efficiency Very similar to the analyte.Can be substantially different from the analyte.[14]
Matrix Effect Compensation Generally provides good compensation.May not effectively compensate for matrix effects.[14]

Experimental Data Snapshot: In a study developing an assay for the cardiovascular drug olmesartan, the use of a deuterated internal standard in a simplified liquid-liquid extraction procedure led to accurate and precise results.[15] Conversely, another study on the quantification of 6-methylmercaptopurine found that while some structural analogs performed well, others with substituted amine moieties showed unacceptable bias compared to the SIL-IS.[16]

Experimental Protocols

Detailed and robust experimental protocols are essential for validating a bioanalytical method using a deuterated internal standard.

Protocol 1: Assessment of Isotopic Cross-Talk

Objective: To determine the extent of signal contribution from the analyte to the deuterated internal standard's mass channel and vice versa.

Materials:

  • Analyte stock solution

  • Deuterated internal standard stock solution

  • Blank biological matrix

  • LC-MS/MS system

Procedure:

  • Prepare a series of calibration standards of the analyte in the blank biological matrix without the deuterated internal standard.

  • Prepare a sample containing only the deuterated internal standard at its working concentration in the blank biological matrix.

  • Analyze the samples by LC-MS/MS, monitoring the mass transitions for both the analyte and the deuterated internal standard.

  • In the samples containing only the analyte, measure the peak area in the mass channel of the deuterated internal standard at the retention time of the analyte. This represents the cross-talk from the analyte to the IS.

  • In the sample containing only the deuterated internal standard, measure the peak area in the mass channel of the analyte at the retention time of the IS. This represents the cross-talk from the IS to the analyte.

  • Acceptance Criteria: The contribution of the analyte to the IS signal at the upper limit of quantification (ULOQ) should be less than 5% of the IS response in a blank sample with IS. The contribution of the IS to the analyte signal should be less than 1% of the analyte response at the lower limit of quantification (LLOQ).

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Addition

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[17][18][19]

Materials:

  • Analyte and deuterated internal standard stock solutions

  • Blank biological matrix from at least six different sources

  • Mobile phase or reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Prepare two sets of samples at low and high concentrations of the analyte and a constant concentration of the deuterated internal standard.

  • Set A (Neat Solution): Spike the analyte and deuterated standard into the mobile phase or reconstitution solvent.

  • Set B (Post-Extraction Spike): Extract the blank biological matrix from each of the six sources. After the final extraction step, spike the extracts with the analyte and deuterated standard at the same concentrations as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for the analyte and the IS for each matrix source:

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factors from the six different matrix sources should not be greater than 15%.

Visualizing Key Processes

To further clarify the relationships and workflows involved in validating methods with deuterated standards, the following diagrams are provided.

Experimental_Workflow_for_Method_Validation cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 LC-MS/MS Condition Optimization MD2->MD3 V1 Selectivity MD3->V1 V2 Matrix Effect MD3->V2 V3 Accuracy & Precision MD3->V3 V4 Stability MD3->V4 V5 Carryover MD3->V5 V6 Isotopic Cross-Talk MD3->V6 SA1 Calibration Curve & QCs V1->SA1 V2->SA1 V3->SA1 V4->SA1 V5->SA1 V6->SA1 SA2 Study Sample Quantification SA1->SA2

Caption: High-level workflow for bioanalytical method development and validation.

Isotopic_Interference_Assessment Analyte Analyte at ULOQ LCMS LC-MS/MS Analysis Analyte->LCMS IS Deuterated IS at Working Conc. IS->LCMS Monitor_IS_Channel Monitor IS Mass Channel LCMS->Monitor_IS_Channel Monitor_Analyte_Channel Monitor Analyte Mass Channel LCMS->Monitor_Analyte_Channel Result1 Cross-talk < 5% of IS response? Monitor_IS_Channel->Result1 Result2 Cross-talk < 1% of LLOQ response? Monitor_Analyte_Channel->Result2

Caption: Logical flow for assessing isotopic cross-talk.

Matrix_Effect_Evaluation_Pathway cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Calculation A1 Spike Analyte & IS in Solvent A2 LC-MS/MS Analysis A1->A2 A3 Measure Peak Area (A) A2->A3 C1 Calculate Matrix Factor (MF = B/A) A3->C1 B1 Extract Blank Matrix B2 Spike Analyte & IS Post-Extraction B1->B2 B3 LC-MS/MS Analysis B2->B3 B4 Measure Peak Area (B) B3->B4 B4->C1 C2 Calculate IS-Normalized MF C1->C2 C3 Assess CV% across Matrix Lots C2->C3

Caption: Workflow for evaluating matrix effects via post-extraction addition.

Conclusion

The selection and proper validation of an internal standard are paramount for the generation of high-quality bioanalytical data. While deuterated internal standards are a widely accepted and often practical choice, a thorough understanding of their potential limitations is crucial. By adhering to the principles outlined in the ICH M10 guideline, conducting rigorous validation experiments, and carefully considering the performance trade-offs compared to alternatives like ¹³C-labeled standards or structural analogs, researchers can ensure the reliability and integrity of their bioanalytical results, ultimately contributing to safer and more effective drug development.

References

Safety Operating Guide

Safe Disposal of L-Hyoscyamine-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of L-Hyoscyamine-d3, a deuterated tropane alkaloid used in research. Due to its high acute toxicity, strict adherence to these procedures is critical to ensure the safety of laboratory personnel and environmental compliance.

Hazard Profile and Safety Overview

This compound is classified as a highly toxic substance. The majority of Safety Data Sheets (SDS) indicate that it is fatal if swallowed or inhaled.[1][2] Researchers must handle this compound and its waste with extreme caution, utilizing appropriate personal protective equipment (PPE) at all times.

Hazard Identification Data

The following table summarizes the key hazard information for this compound, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard CategoryGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity Oral, Category 2GHS06Danger H300: Fatal if swallowed.[1][2]
Acute Toxicity Inhalation, Category 2GHS06Danger H330: Fatal if inhaled.[1][2]

Disposal Protocol for this compound

The following step-by-step methodology must be followed to ensure the safe containment, storage, and disposal of all waste streams containing this compound.

Methodology:

  • Personal Protective Equipment (PPE) and Handling:

    • Before handling the compound or its waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

    • All handling of solid this compound or solutions must be conducted in a certified chemical fume hood to prevent inhalation.[3]

    • If there is a risk of generating dust, respiratory protection (e.g., a P3 filter respirator) is required.[2]

  • Waste Characterization and Segregation:

    • All materials contaminated with this compound must be treated as acutely toxic hazardous waste.

    • Do not mix this compound waste with other chemical waste streams, particularly solvents.[4][5] Keeping waste streams separate is crucial for safe disposal and can prevent costly complications.[5]

    • Segregate waste into three categories as outlined in the workflow diagram below: pure solid compound, contaminated solid labware, and solutions.

  • Containment and Labeling:

    • Pure/Expired Solid: Retain in the original manufacturer's container whenever possible. Ensure the container is sealed and the label is intact.

    • Contaminated Solid Waste: (e.g., gloves, weigh boats, pipette tips, paper towels). Place these items in a dedicated, puncture-proof, and sealable hazardous waste container. A plastic container with a screw-top lid is recommended.[6]

    • Solutions: Collect liquid waste in a designated, leak-proof, and shatter-resistant container (plastic is preferred) with a secure screw cap.[6]

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate GHS hazard pictograms (Skull and Crossbones).

  • On-Site Storage (Satellite Accumulation):

    • Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[6]

    • The SAA must be at or near the point of generation and under the control of the laboratory staff.[6][7]

    • Keep waste containers tightly closed at all times, except when adding waste.[4][8]

    • Due to the acute toxicity, the accumulation limit for this type of waste may be as low as one quart (for liquids) or one kilogram (for solids).[6]

  • Arranging for Final Disposal:

    • Never dispose of this compound down the drain or in the regular trash.[4] Evaporation in a fume hood is also not a permissible disposal method.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

    • Follow all institutional procedures for waste manifest documentation and pickup. Trained EHS professionals will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[6][7]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and handling of different this compound waste streams within the laboratory.

G cluster_0 In-Lab Waste Handling start This compound Waste Generated waste_type Identify Waste Type start->waste_type labware Contaminated Labware (Gloves, Wipes, Vials) waste_type->labware   Solid Labware    solid Pure/Expired Solid waste_type->solid   Pure Compound    solution Aqueous/Solvent Solution waste_type->solution   Liquid    container_labware Collect in Labeled, Puncture-Proof Solid Waste Container labware->container_labware container_solid Keep in Original, Sealed Container solid->container_solid container_solution Collect in Labeled, Leak-Proof Liquid Waste Container solution->container_solution storage Store Sealed Container in Designated Satellite Accumulation Area container_labware->storage container_solid->storage container_solution->storage pickup Contact EHS for Waste Pickup storage->pickup

Caption: Workflow for the segregation and containment of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.